N-bromobenzenesulfonamide
Description
Structure
2D Structure
Properties
CAS No. |
132367-80-7 |
|---|---|
Molecular Formula |
C6H6BrNO2S |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
N-bromobenzenesulfonamide |
InChI |
InChI=1S/C6H6BrNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
CIZZBNHBFCGHME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NBr |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of N-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth guide to the synthesis and preparation of N-bromobenzenesulfonamide, a versatile reagent in organic chemistry. The sodium salt of this compound, known as Bromamine-B, is a stable solid utilized as an oxidizing agent and a source of electrophilic bromine in various chemical transformations. This guide details a reliable method for its preparation from benzenesulfonamide, presenting the experimental protocol, quantitative data, and a visual representation of the workflow.
Introduction and Reaction Overview
This compound is an N-bromo compound belonging to the class of N-halo sulfonamides. These reagents are valuable in organic synthesis due to the polarized N-Br bond, which allows the bromine atom to act as an electrophile or a source of bromine radicals, depending on the reaction conditions. The synthesis of its stable sodium salt, Bromamine-B, is typically achieved by the reaction of benzenesulfonamide with bromine in an aqueous solution of sodium hydroxide.
The underlying chemical principle involves the in-situ formation of sodium hypobromite (NaOBr) from bromine and sodium hydroxide. The benzenesulfonamide is first deprotonated by the base to form its sodium salt, which then undergoes N-bromination by the hypobromite to yield the final product, Bromamine-B. The overall reaction is stoichiometric and proceeds readily in an aqueous medium.
Synthesis Pathway and Mechanism
The synthesis of sodium this compound (Bromamine-B) from benzenesulfonamide proceeds via a two-step mechanism in a single pot.
-
Acid-Base Reaction : Benzenesulfonamide, being weakly acidic (pKa ≈ 10), is deprotonated by sodium hydroxide to form the water-soluble sodium benzenesulfonamide salt.
-
N-Bromination : Elemental bromine reacts with excess sodium hydroxide to form sodium hypobromite (NaOBr). This potent brominating agent then reacts with the nucleophilic nitrogen of the sulfonamide anion to form the N-bromo derivative.
The reaction pathway is illustrated below:
Experimental Protocol
This section provides a detailed methodology for the laboratory-scale preparation of sodium this compound (Bromamine-B).
Materials and Equipment:
-
Benzenesulfonamide (C₆H₅SO₂NH₂)
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Distilled Water
-
Ice Bath
-
Beaker or Erlenmeyer Flask
-
Magnetic Stirrer and Stir Bar
-
Graduated Cylinders and Pipettes
-
Buchner Funnel and Filter Flask
-
Desiccator
Procedure:
-
Preparation of Sodium Hydroxide Solution: Prepare a concentrated solution of sodium hydroxide by dissolving the required amount in distilled water. The reaction is exothermic and should be cooled.
-
Dissolution of Benzenesulfonamide: To the cooled sodium hydroxide solution, add finely powdered benzenesulfonamide in portions while stirring continuously until it completely dissolves, forming sodium benzenesulfonamide.
-
Bromine Addition: Cool the reaction mixture in an ice bath to between 5-10°C. Slowly add liquid bromine dropwise to the stirred solution. The addition should be controlled to maintain the temperature and prevent the excessive release of bromine vapors. Continue stirring until the bromine color disappears and a pale yellow solution is formed.
-
Precipitation and Isolation: The sodium salt of this compound may precipitate during the reaction or can be induced by further cooling or the addition of a saturated salt solution.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove impurities such as sodium bromide.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride to obtain Bromamine-B as a stable, crystalline solid.
Quantitative Data
The following table summarizes the typical quantitative parameters for the synthesis of Bromamine-B.
| Parameter | Value | Notes |
| Reagents | ||
| Benzenesulfonamide | 15.7 g (0.1 mol) | Starting material. |
| Sodium Hydroxide | 8.8 g (0.22 mol) | Used in a 2.2 molar excess; 1 eq for deprotonation, 2 eq for reaction with Br₂ (forms NaOBr + NaBr). |
| Bromine | 16.0 g (5.1 mL, 0.1 mol) | 1 molar equivalent relative to benzenesulfonamide. |
| Water (for NaOH solution) | 50 mL | Solvent for the reaction. |
| Reaction Conditions | ||
| Temperature | 5 - 10 °C | Maintained during bromine addition to control the reaction rate and minimize side reactions. |
| Reaction Time | ~15 minutes after Br₂ addition | Stirring is continued until the reaction is complete. |
| Product | ||
| Product Name | Sodium this compound | Also known as Bromamine-B. |
| Theoretical Yield | 25.8 g | Based on benzenesulfonamide as the limiting reagent. |
| Appearance | Pale yellow crystalline solid |
Experimental Workflow Diagram
The logical flow of the experimental procedure is visualized in the diagram below.
Conclusion
The synthesis of this compound, isolated as its stable sodium salt (Bromamine-B), is a straightforward and efficient process. By reacting benzenesulfonamide with bromine in an aqueous basic solution, researchers can reliably produce this valuable oxidizing and brominating agent. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the successful preparation of this compound in a laboratory setting, enabling its application in further synthetic and developmental research.
N-Bromobenzenesulfonamide: A Technical Guide to its Mechanism of Action in Bromination
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-bromobenzenesulfonamide is a versatile reagent for the introduction of bromine into organic molecules. This technical guide provides an in-depth analysis of its mechanism of action in both radical and electrophilic bromination reactions. While direct mechanistic studies on this compound are not extensively available in the reviewed literature, this guide draws upon the well-established mechanisms of the analogous reagent, N-bromosuccinimide (NBS), to infer and propose the operative pathways. The influence of the distinct electronic and steric properties of the benzenesulfonyl group, in comparison to the succinimide moiety, on the reactivity and selectivity of the reagent is a central focus. This document further presents generalized experimental protocols and illustrative data to guide the practical application of this compound in a laboratory setting.
Introduction
N-bromoamides and N-bromoimides are a valuable class of reagents in organic synthesis, serving as convenient and selective sources of electrophilic and radical bromine. Among these, N-bromosuccinimide (NBS) is the most widely studied and utilized.[1][2] However, this compound offers a unique set of properties owing to the presence of the electron-withdrawing and sterically demanding benzenesulfonyl group. These characteristics are anticipated to modulate its reactivity in bromination reactions, potentially offering advantages in specific synthetic applications. Understanding the underlying mechanisms of this compound is crucial for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.
This guide will explore the dual mechanistic pathways of this compound in bromination: the free radical pathway for allylic and benzylic brominations and the electrophilic pathway for the bromination of aromatic systems and alkenes.
Radical Bromination Mechanism
The radical bromination of allylic and benzylic positions is a hallmark reaction of N-bromo reagents.[3] The mechanism is a chain reaction involving initiation, propagation, and termination steps. The key to the selectivity of N-bromo reagents in these reactions is their ability to provide a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which minimizes competitive electrophilic addition to double bonds.[1][4]
Initiation
The reaction is initiated by the homolytic cleavage of the N-Br bond in this compound. This can be achieved through the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV light).[5]
Caption: Initiation of radical bromination.
Propagation
The propagation phase consists of two key steps that sustain the radical chain reaction:
-
Hydrogen Abstraction: A bromine radical abstracts an allylic or benzylic hydrogen from the substrate to form hydrogen bromide (HBr) and a resonance-stabilized allylic or benzylic radical.[6]
-
Bromine Transfer: The newly formed organic radical reacts with a molecule of this compound (or molecular bromine, as discussed below) to yield the brominated product and regenerate the bromine radical.[6]
An important aspect of this mechanism is the role of HBr. The HBr produced in the first propagation step can react with this compound to generate a low concentration of molecular bromine (Br₂).[6] This in-situ generation of Br₂ is crucial for the propagation of the radical chain, as the organic radical can then abstract a bromine atom from Br₂ to form the product and another bromine radical.[1]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Guide: Physical and Spectral Analysis of N-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and spectral data for N-bromobenzenesulfonamide, a key reagent in organic synthesis. The following sections detail its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.
Physical Properties
This compound is a solid at room temperature. Its physical properties are summarized below.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₆H₆BrNO₂S |
| Molecular Weight | 236.09 g/mol |
| Melting Point | 108-112 °C |
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.60-7.80 | Multiplet | 5H | Aromatic Protons (C₆H₅) |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| 141.2 | C (ipso) |
| 133.5 | C (para) |
| 129.1 | C (ortho/meta) |
| 127.8 | C (ortho/meta) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070-3010 | Medium | Aromatic C-H stretch |
| 1580-1450 | Medium-Strong | C=C aromatic ring stretch |
| 1340-1310 | Strong | SO₂ asymmetric stretch |
| 1170-1150 | Strong | SO₂ symmetric stretch |
| 750-720 | Strong | C-H out-of-plane bend |
| 690-670 | Strong | C-S stretch |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity (%) | Assignment |
| 235/237 | High | [M]⁺ Molecular ion peak (presence of Br isotopes) |
| 156 | Moderate | [M - Br]⁺ |
| 141 | High | [C₆H₅SO₂]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
The following are standard protocols for obtaining the spectral data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required compared to ¹H NMR.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the KBr pellet).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF, Orbitrap) to determine the exact mass.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
A Comprehensive Technical Guide to Brominated Benzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of brominated benzenesulfonamides, compounds of significant interest in medicinal chemistry and drug development. Due to the ambiguity of the term "N-bromobenzenesulfonamide," this guide will cover both N-bromo derivatives and ring-brominated isomers (ortho-, meta-, and para-bromobenzenesulfonamide). The document will detail their chemical identities, synthesis protocols, and known applications, with a focus on data presentation in structured tables and visualization of chemical pathways.
Chemical Identity: CAS Numbers and Synonyms
The nomenclature of brominated benzenesulfonamides can be specific, referring to the position of the bromine atom on the benzene ring or its attachment to the sulfonamide nitrogen. Below is a summary of the Chemical Abstracts Service (CAS) numbers and synonyms for key isomers.
| Compound Name | CAS Number | Synonyms |
| N,N -Dibromobenzenesulfonamide | Not readily available | Benzenesulfonamide, N,N-dibromo- |
| 2-Bromobenzenesulfonamide | 92748-09-9 | o-Bromobenzenesulfonamide |
| 3-Bromobenzenesulfonamide | 89599-01-9 | m-Bromobenzenesulfonamide; 3-Bromo-benzenesulfonic acid amide[1] |
| 4-Bromobenzenesulfonamide | 701-34-8 | p-Bromobenzenesulfonamide; Benzenesulfonamide, 4-bromo-[2][3] |
It is important to note that a specific CAS number for the parent This compound is not readily found in chemical databases, suggesting it may be a reactive intermediate or less commonly isolated. However, methods for the N-bromination of sulfonamides exist and will be discussed.
Physicochemical Properties
The physical and chemical properties of brominated benzenesulfonamides are crucial for their handling, formulation, and application in synthesis.
| Property | 2-Bromobenzenesulfonamide | 3-Bromobenzenesulfonamide | 4-Bromobenzenesulfonamide |
| Molecular Formula | C₆H₆BrNO₂S | C₆H₆BrNO₂S[1] | C₆H₆BrNO₂S[2][3] |
| Molecular Weight | 236.09 g/mol | 236.09 g/mol [1] | 236.09 g/mol [3] |
| Melting Point | 191-195 °C | 151-156 °C | 163-167 °C[2] |
| Appearance | Data not available | White to light yellow powder/crystal | White to off-white solid[2] |
| Solubility | Data not available | Data not available | Slightly soluble in DMSO and Methanol[2] |
Synthesis and Experimental Protocols
The synthesis of brominated benzenesulfonamides can be achieved through various routes, depending on the desired isomer.
Synthesis of N,N-Dibromobenzenesulfonamide
A described method for the synthesis of N,N-dibromobenzenesulfonamide involves the direct bromination of benzenesulfonamide.[4]
Experimental Protocol:
-
Dissolve benzenesulfonamide in a suitable solvent.
-
Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution.
-
The reaction mixture is typically stirred at room temperature.
-
The product can be isolated and purified using standard techniques like filtration and recrystallization.
Caption: Synthesis of N,N-Dibromobenzenesulfonamide.
Synthesis of Ring-Brominated Benzenesulfonamides
The synthesis of ring-brominated isomers typically starts from the corresponding brominated benzenesulfonyl chloride.
Experimental Protocol for 4-Bromobenzenesulfonamide: [2]
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in methanol (5 mL).
-
Add an excess of methanol/ammonia solution (5 mL) to the mixture in a 25 mL single-neck flask.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Concentrate the reaction solution under reduced pressure to obtain p-bromobenzenesulfonamide as a white solid (1.13 g, 100% yield).
-
The product can be confirmed by ion spray mass spectrometry (m/z 235.9 [M+]).
References
An In-Depth Technical Guide to N-Bromosuccinimide (NBS) as a Reagent
A Note on N-Bromobenzenesulfonamide: The reagent specified, this compound, is not a commonly cited or commercially available reagent in chemical literature. It is likely that this name is either a misnomer or refers to a highly specialized compound with limited application. This guide will focus on the widely used and historically significant N-bromo reagent, N-Bromosuccinimide (NBS) , which is the most probable intended subject for a technical whitepaper of this nature. Additionally, brief details on related sulfonamide compounds are provided for clarity.
-
N,N-Dibromobenzenesulfonamide: This is a known compound, though less common than NBS, where two bromine atoms are attached to the nitrogen of the benzenesulfonamide. It has been explored as an oxidizing agent.
-
4-Bromobenzenesulfonamide: In this compound, the bromine atom is attached to the benzene ring, not the nitrogen. It is a key intermediate in pharmaceutical synthesis, valued as a building block rather than a brominating reagent.
This guide will now proceed with a comprehensive overview of N-Bromosuccinimide (NBS).
Introduction to N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and highly efficient reagent in organic synthesis, primarily utilized for selective bromination reactions. As a white crystalline solid, it offers a safer and more convenient alternative to handling hazardous liquid bromine.[1][2] Its significance lies in its ability to provide a low, constant concentration of bromine radicals (Br•) or electrophilic bromine, enabling a high degree of selectivity in various transformations.[1] This guide provides an in-depth exploration of the history, properties, and key applications of NBS for researchers, scientists, and professionals in drug development.
Discovery and History
The prominence of N-Bromosuccinimide as a key reagent is intrinsically linked to the development of selective halogenation methods in the 1940s. While the compound itself was known earlier, its utility was unlocked by the work of Karl Ziegler and Alfred Wohl.
The Wohl-Ziegler reaction , first reported by Alfred Wohl in 1919 and later extensively developed by Karl Ziegler in 1942, established NBS as the reagent of choice for the allylic and benzylic bromination of hydrocarbons.[3][4] This reaction proceeds via a free-radical chain mechanism and was a significant advancement, allowing for the specific substitution of hydrogen atoms on carbons adjacent to double bonds or aromatic rings without affecting the primary functionality.[4] The reaction's success is attributed to NBS's ability to maintain a very low concentration of bromine in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond.[4] The mechanism, known as the Goldfinger mechanism, posits that NBS acts as a source of molecular bromine through its reaction with trace amounts of HBr generated in the reaction.[4]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for N-Bromosuccinimide.
Table 3.1: Physical and Chemical Properties of NBS
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₄BrNO₂ | [2] |
| Molar Mass | 177.98 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 175-178 °C (decomposes) | [2][5] |
| Density | 2.098 g/cm³ | [2] |
| Standard Reduction Potential | +1.35 V (NBS/Br⁻ couple) | [6] |
| pKa (imide proton) | 9.2 (in water) | [6] |
Table 3.2: Solubility of NBS
| Solvent | Solubility (g/L at 25 °C) | Reference(s) |
| Water | 14.7 | [2][6] |
| Acetone | Soluble | [7] |
| Tetrahydrofuran (THF) | 89 | [6] |
| Dimethylformamide (DMF) | 142 | [6] |
| Dimethyl Sulfoxide (DMSO) | 125 | [6] |
| Acetonitrile | Soluble | [7] |
| Carbon Tetrachloride | Insoluble | [2][7] |
| Hexane | Insoluble | [7] |
Table 3.3: Spectroscopic Data of NBS
| Spectrum Type | Key Peaks / Shifts (δ) | Reference(s) |
| ¹H NMR (CDCl₃) | δ 2.87 (s, 4H) | [8] |
| ¹³C NMR (CDCl₃) | δ 28.3, 176.7 | [8] |
| Infrared (IR) (neat, cm⁻¹) | 1768, 1690, 1592, 1446, 1418 | [8] |
Key Reactions and Experimental Protocols
NBS is a versatile reagent employed in a range of synthetic transformations. The following sections detail the experimental protocols for its most critical applications.
Synthesis and Recrystallization of NBS
Protocol 4.1.1: Synthesis of NBS from Succinimide [2] This procedure outlines the laboratory-scale synthesis of NBS.
-
Dissolve succinimide in an ice-water solution.
-
To this solution, add sodium hydroxide followed by bromine.
-
The N-Bromosuccinimide product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product in a desiccator.
Protocol 4.1.2: Recrystallization of NBS [9] For many applications, especially those sensitive to bromine, recrystallization of commercial NBS is recommended.
-
In a 500-mL Erlenmeyer flask, add N-Bromosuccinimide (30 g) to deionized water (300 mL).
-
Heat the mixture on a hot plate with stirring until a homogeneous solution is formed (approximately 90 °C).
-
Cool the resulting dark orange solution in an ice bath for 3 hours.
-
Collect the white crystals that form by vacuum filtration on a Büchner funnel.
-
Wash the crystals with 100 mL of cold water.
-
Dry the purified NBS over P₂O₅ in a vacuum desiccator.
Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)
This reaction is one of the most common applications of NBS, allowing for the selective bromination of positions adjacent to double bonds or aromatic rings.[10]
Protocol 4.2.1: General Procedure for Allylic/Benzylic Bromination [2][10]
-
Dissolve the substrate (alkene or alkylbenzene) in a non-polar solvent, typically carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (1.0-1.1 equivalents).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a small catalytic amount).
-
Heat the mixture to reflux. The reaction can also be initiated by irradiation with a sunlamp.
-
The reaction is complete when the denser NBS is consumed and the lighter succinimide floats to the surface.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Oxidation of Alcohols
NBS can be used to oxidize alcohols to aldehydes and ketones. The selectivity of the oxidation (primary vs. secondary alcohols) can often be controlled by the reaction conditions.[11]
Protocol 4.3.1: Selective Oxidation of Secondary Alcohols
This protocol is adapted from the work of E.J. Corey and describes the selective oxidation of secondary alcohols in the presence of primary alcohols.
-
Dissolve the substrate containing both primary and secondary alcohols in aqueous dimethoxyethane (DME).
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
α-Bromination of Carbonyl Compounds
NBS is an effective reagent for the bromination of the α-position of carbonyl compounds. The reaction can proceed via an acid-catalyzed or radical pathway.
Protocol 4.4.1: Acid-Catalyzed α-Bromination of a Ketone
-
Dissolve the ketone in a suitable solvent such as CCl₄ or CH₂Cl₂.
-
Add a catalytic amount of a strong acid (e.g., HBr or p-toluenesulfonic acid).
-
Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a dilute solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield the α-brominated ketone.
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving NBS.
Figure 1: General synthesis pathway for N-Bromosuccinimide.
Figure 2: Simplified mechanism of the Wohl-Ziegler allylic bromination.
Figure 3: Workflow for the oxidation of a secondary alcohol with NBS.
Conclusion
N-Bromosuccinimide is a powerful and indispensable reagent in modern organic synthesis. Its development, particularly through the Wohl-Ziegler reaction, marked a significant milestone in achieving selective halogenation. The ability to act as a controlled source of bromine for allylic, benzylic, and α-carbonyl brominations, as well as for the oxidation of alcohols, makes it a versatile tool for synthetic chemists. The detailed protocols and mechanistic understanding provided in this guide are intended to support researchers and drug development professionals in the effective application of this key reagent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. guidechem.com [guidechem.com]
- 6. webqc.org [webqc.org]
- 7. chembk.com [chembk.com]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 11. m.youtube.com [m.youtube.com]
Theoretical Insights into the Reactivity of N-Bromobenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-bromobenzenesulfonamide (NBSA) is a reagent of significant interest in organic synthesis, primarily utilized as a source of electrophilic bromine for a variety of transformations, including the bromination of arenes and the formation of bromohydrins. Understanding the underlying principles of its reactivity is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations. While specific, in-depth theoretical studies exclusively focused on this compound are not extensively available in the public domain, this guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of analogous N-bromo reagents and sulfonamides. By drawing parallels and synthesizing information from computational studies on related compounds, we can infer the expected reactivity patterns and mechanistic pathways for this compound.
This guide will delve into the computational methodologies employed to investigate the electronic structure and reactivity of such molecules, present generalized reaction pathways, and offer insights into the factors governing the reactivity of this compound.
I. Theoretical Methodologies for Studying Sulfonamide and N-Bromo Reagent Reactivity
The study of reaction mechanisms and reactivity at a molecular level is greatly facilitated by computational chemistry, with Density Functional Theory (DFT) being a particularly powerful and widely used tool.[1][2] Theoretical investigations into the reactivity of sulfonamides and N-bromo compounds typically involve the following computational protocols:
1. Geometry Optimization and Vibrational Frequency Analysis: The first step in any computational study is to determine the ground state equilibrium geometry of the reactants, products, transition states, and any intermediates. This is achieved through energy minimization calculations. Subsequent vibrational frequency analysis is performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency).
2. Calculation of Global and Local Reactivity Descriptors: To quantify the reactivity of a molecule, several descriptors derived from conceptual DFT are often calculated. These include:
-
Global Descriptors: Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Hardness (η), and the Electrophilicity Index (ω). These provide a general overview of the molecule's reactivity.
-
Local Descriptors: Fukui functions and local electrophilicity/nucleophilicity indices are used to identify the most reactive sites within a molecule. For an electrophilic brominating agent like this compound, the bromine atom is expected to be the site with the highest electrophilicity.
3. Transition State Searching and Intrinsic Reaction Coordinate (IRC) Calculations: Identifying the transition state structure is key to understanding the kinetics of a reaction. Various algorithms are employed to locate the saddle point on the potential energy surface that connects reactants and products. Once a transition state is found, an IRC calculation is performed to confirm that it indeed connects the desired reactants and products.
4. Calculation of Reaction Energetics: The energies of all stationary points (reactants, products, intermediates, and transition states) are calculated to determine the reaction's thermodynamic and kinetic parameters. Key values include:
-
Reaction Energy (ΔE_rxn): The energy difference between products and reactants, indicating whether a reaction is exothermic or endothermic.
-
Activation Energy (ΔE_a): The energy difference between the transition state and the reactants, which determines the reaction rate.
Commonly Employed Computational Methods:
| Parameter | Typical Selection | Rationale |
| Functional | B3LYP, M06-2X, ωB97X-D | These functionals offer a good balance of accuracy and computational cost for organic reactions.[1] |
| Basis Set | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | These basis sets provide a flexible description of the electron density. |
| Solvent Model | Polarizable Continuum Model (PCM), SMD | To account for the influence of the solvent on the reaction energetics. |
II. Expected Reactivity of this compound: An Overview
Based on the general principles of electrophilic halogenation and studies on related N-bromo compounds like N-bromosuccinimide (NBS), the reactivity of this compound is expected to be dominated by the electrophilic character of the bromine atom. The electron-withdrawing benzenesulfonyl group polarizes the N-Br bond, making the bromine atom susceptible to nucleophilic attack.
A. Electrophilic Bromination of Aromatic Compounds
A primary application of N-bromo reagents is the electrophilic bromination of electron-rich aromatic compounds. The reaction is believed to proceed through a mechanism analogous to that of other electrophilic brominating agents.
Generalized Workflow for a Theoretical Study of Electrophilic Aromatic Bromination:
Caption: A generalized workflow for the computational investigation of electrophilic aromatic bromination.
Illustrative Signaling Pathway for Electrophilic Aromatic Bromination:
The following diagram illustrates the generally accepted mechanism for electrophilic aromatic bromination, which involves the formation of a sigma complex (arenium ion).
Caption: A simplified diagram showing the key steps in electrophilic aromatic bromination.
III. Factors Influencing Reactivity
Several factors are expected to influence the reactivity of this compound in its reactions:
-
Electronic Effects of the Substrate: In electrophilic aromatic bromination, electron-donating groups on the aromatic ring will increase the nucleophilicity of the arene and accelerate the reaction. Conversely, electron-withdrawing groups will deactivate the ring and slow the reaction down.
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate by stabilizing or destabilizing charged intermediates and transition states.[1] Computational solvent models are crucial for accurately predicting these effects.
-
Steric Hindrance: Bulky substituents on either the aromatic substrate or the sulfonamide moiety can sterically hinder the approach of the reactants, leading to lower reaction rates or altered regioselectivity.
IV. Conclusion
References
Navigating the Challenges of N-Bromobenzenesulfonamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of N-bromobenzenesulfonamide in organic solvents. It is important to note that the term "this compound" can be ambiguous. It may refer to a compound where the bromine atom is attached to the nitrogen of the sulfonamide group, or it could be misinterpreted as 4-bromobenzenesulfonamide, where the bromine is on the benzene ring. This guide will focus on the former, a reactive N-bromo compound.
A comprehensive literature search reveals a significant scarcity of specific quantitative data for this compound. Therefore, this document will provide a framework for understanding its expected properties by drawing parallels with analogous, well-studied N-bromo compounds, such as N-bromosuccinimide (NBS), and by outlining the standard experimental protocols for determining these characteristics for a new chemical entity.
Solubility Profile in Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol, Acetic Acid | Likely Soluble with Potential for Reaction | The polar N-Br and SO₂ groups can form hydrogen bonds with protic solvents. However, these solvents can also participate in solvolysis reactions, affecting stability. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | Likely Soluble | These solvents possess dipoles that can interact with the polar functionalities of this compound, facilitating dissolution without the risk of proton-mediated degradation. |
| Aprotic Nonpolar Solvents | Hexane, Toluene, Carbon Tetrachloride | Likely Insoluble to Sparingly Soluble | The significant polarity of the sulfonamide and N-bromo groups would limit solubility in nonpolar solvents. |
| Halogenated Solvents | Dichloromethane, Chloroform | Potentially Sparingly Soluble | These solvents have a moderate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents for highly polar compounds. |
Note: This table is illustrative and based on chemical principles and data from analogous compounds. Experimental verification is crucial.
Stability in Organic Solvents
The stability of this compound is a primary concern for its synthesis, storage, and handling, as the N-Br bond is inherently reactive and susceptible to degradation. Stability studies are critical to identify conditions that minimize degradation and to understand the potential degradation pathways.
Degradation can be influenced by several factors, including the choice of solvent, temperature, light, and the presence of impurities. Protic solvents, for instance, can facilitate the hydrolysis or alcoholysis of the N-Br bond. Thermal and photochemical degradation can lead to the formation of radical species.
Table 2: Key Parameters for Stability Assessment of this compound
| Parameter | Description | Recommended Analytical Techniques |
| Assay of Active Substance | Quantification of the intact this compound over time. | High-Performance Liquid Chromatography (HPLC) with UV detection, Titrimetric methods for active bromine content. |
| Identification of Degradation Products | Characterization of impurities and degradation products formed under various stress conditions. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |
| Degradation Kinetics | Determination of the rate of degradation (e.g., half-life) under specific conditions. | HPLC, UV-Vis Spectroscopy. |
| Forced Degradation Studies | Deliberate degradation under harsh conditions (acid, base, oxidation, heat, light) to understand degradation pathways. | HPLC, LC-MS, GC-MS. |
| Photostability | Assessment of stability upon exposure to light. | Controlled light exposure chambers followed by HPLC analysis. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.
Protocol for Solubility Determination
The equilibrium solubility of a compound in a specific solvent at a given temperature is typically determined using the shake-flask method, which is considered the gold standard.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, amber glass vial to prevent photodegradation.
-
Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a chemically inert filter (e.g., PTFE) or centrifuged to remove all undissolved solids.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically HPLC-UV. A calibration curve prepared with standards of known concentrations is used for quantification.
-
Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Protocol for Stability Testing
Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, which provide a framework for assessing the stability of new drug substances.
Methodology:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Solutions of this compound are prepared in the organic solvent of interest containing a known concentration of acid (e.g., HCl) or base (e.g., NaOH) and are stirred at a controlled temperature.
-
Oxidation: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) in the chosen solvent.
-
Thermal Stress: Solid this compound and its solutions in the test solvents are exposed to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: The solid compound and its solutions are exposed to a controlled light source as per ICH Q1B guidelines.
-
Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
-
-
Long-Term and Accelerated Stability Studies:
-
Samples of this compound are stored under controlled temperature and humidity conditions as defined by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
Samples are withdrawn at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed for assay, purity, and degradation products.
-
Visualizing Workflows
Diagrams can effectively illustrate the logical flow of experimental processes. The following are Graphviz representations of typical workflows for solubility and stability testing.
Caption: General workflow for determining the solubility of a compound.
Caption: Typical workflow for the stability testing of a new chemical entity.
Conclusion
While specific quantitative data for the solubility and stability of this compound in organic solvents is currently lacking in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the expected solubility and stability profiles based on analogous compounds and by implementing the detailed experimental protocols outlined, scientists can systematically characterize this reactive intermediate. Such characterization is paramount for its effective and safe use in synthetic chemistry and for the development of robust pharmaceutical manufacturing processes. The provided workflows offer a clear visual guide for planning and executing these critical studies.
N-bromobenzenesulfonamide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the core physicochemical properties of N-bromobenzenesulfonamide, a reagent with applications in organic synthesis. The document focuses on its molecular formula and weight, presenting the data in a clear, tabular format for ease of reference.
Core Physicochemical Data
This compound is a halogenated derivative of benzenesulfonamide. The physicochemical properties of this compound and its common isomers are summarized below. It is important to distinguish between the N-bromo derivative and the ring-brominated isomers (2-bromo, 3-bromo, and 4-bromobenzenesulfonamide), although they share the same molecular formula and nominal molecular weight.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₆BrNO₂S | [1][2][3][4] |
| Molecular Weight | 236.09 g/mol | [1][2][3] |
Structural Representation
The logical relationship between the compound name and its fundamental chemical properties is depicted in the diagram below.
Caption: Relationship between this compound and its key chemical properties.
References
- 1. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromobenzenesulfonamide | 92748-09-9, 2-Bromobenzenesulfonamide Formula - ECHEMI [echemi.com]
- 3. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
N-Bromobenzenesulfonamide as a Brominating Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms into molecules is a cornerstone for the construction of complex architectures, particularly in the pharmaceutical and agrochemical industries. While elemental bromine is a powerful brominating agent, its hazardous nature and often aggressive reactivity have driven the development of safer and more selective alternatives. Among these, N-bromo reagents have emerged as a versatile class of compounds, offering controlled and predictable bromination capabilities.
This technical guide provides an in-depth exploration of the key features of N-bromobenzenesulfonamide as a brominating agent. Due to the limited specific data available for this compound in the current literature, this guide will draw extensively on the well-established properties and reactivity of N-bromosuccinimide (NBS), a closely related and extensively studied N-bromo reagent.[1][2][3][4] The principles of radical and electrophilic bromination, reaction mechanisms, and experimental considerations discussed herein are largely applicable to the broader class of N-bromo compounds and will serve as a robust framework for understanding and utilizing this compound in synthetic endeavors.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use. While specific experimental data for this compound is scarce, the following table provides a comparative overview of the known properties of the parent compound, benzenesulfonamide, and the widely used N-bromosuccinimide (NBS), which can be used to infer the expected properties of this compound.
| Property | Benzenesulfonamide | N-Bromosuccinimide (NBS) | This compound (Predicted) |
| Molecular Formula | C₆H₇NO₂S | C₄H₄BrNO₂ | C₆H₆BrNO₂S |
| Molecular Weight | 157.19 g/mol | 177.98 g/mol | 236.09 g/mol |
| Appearance | White crystalline solid | White to off-white crystalline solid | Expected to be a crystalline solid |
| Melting Point | 150-152 °C | 175-180 °C (decomposes) | Expected to have a relatively high melting point, likely with decomposition |
| Solubility | Soluble in hot water, ethanol, and acetone. | Soluble in acetone, THF, DMF, acetonitrile, DMSO; slightly soluble in water and acetic acid. | Expected to have similar solubility to NBS, with potential for better solubility in some organic solvents due to the benzene ring. |
| Stability | Stable under normal conditions. | Decomposes over time, especially in the presence of light and moisture, releasing bromine. Should be stored in a cool, dark, and dry place. | Expected to have similar stability to NBS, requiring storage away from light and moisture. |
Synthesis of this compound:
The synthesis of this compound would likely follow a similar procedure to that of other N-bromo compounds, such as NBS. A general and plausible synthetic route involves the treatment of benzenesulfonamide with a source of electrophilic bromine in the presence of a base.
Core Features as a Brominating Agent
This compound, like other N-bromo reagents, is expected to serve as a versatile source of bromine for a variety of organic transformations. Its key features as a brominating agent can be categorized by the reaction mechanism through which it delivers bromine to a substrate.
Radical Bromination: Allylic and Benzylic Positions
One of the most valuable applications of N-bromo reagents is the selective bromination of allylic and benzylic positions via a free-radical chain mechanism.[2][4] This reaction, often referred to as the Wohl-Ziegler reaction, is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[1]
Mechanism of Radical Bromination:
The mechanism proceeds through a chain reaction involving the following steps:
-
Initiation: Homolytic cleavage of the radical initiator generates a radical species, which then abstracts a bromine atom from this compound to produce a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate to form a resonance-stabilized allylic or benzylic radical and HBr.[2]
-
The newly formed radical then reacts with a molecule of this compound (or Br₂ generated in situ) to yield the brominated product and another bromine radical, which continues the chain.
-
-
Termination: The reaction is terminated by the combination of any two radical species.
A key advantage of using an N-bromo reagent like this compound is that it maintains a low, steady concentration of bromine radicals and molecular bromine in the reaction mixture.[1] This suppresses the competing electrophilic addition of bromine to the double bond of the alkene, which is a common side reaction when using elemental bromine.[1]
References
Methodological & Application
N-Bromobenzenesulfonamide: A Versatile Reagent for Heterocyclic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Bromobenzenesulfonamide has emerged as a valuable and versatile reagent in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its ability to act as a source of electrophilic bromine and a nitrogen-containing component makes it a powerful tool for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, which are key scaffolds in numerous pharmaceuticals and biologically active molecules. This document provides a detailed overview of the applications of this compound in heterocyclic synthesis, complete with experimental protocols and quantitative data.
Synthesis of Nitrogen-Containing Heterocycles
This compound is widely employed in the synthesis of various nitrogen-containing heterocycles, including imidazo[1,2-a]pyridines and quinolines. These reactions often proceed through an initial bromination followed by an intramolecular cyclization.
Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic strategy involves the reaction of an aminopyridine with an α-bromoketone. While N-bromosuccinimide (NBS) is frequently used for the in situ generation of α-bromoketones, this compound can be employed analogously.
General Reaction Scheme: A ketone reacts with this compound to form an α-bromoketone intermediate, which then undergoes a condensation and cyclization reaction with an aminopyridine to yield the imidazo[1,2-a]pyridine core.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
To a solution of acetophenone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the α-bromoacetophenone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Add 2-aminopyridine (1.0 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. Monitor the reaction for the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Quantitative Data for Imidazo[1,2-a]pyridine Synthesis (Analogous to NBS-mediated synthesis)
| Entry | Ketone | Aminopyridine | Product | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 85-95 |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 80-90 |
| 3 | 4'-Chloroacetophenone | 2-Amino-5-methylpyridine | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine | 82-92 |
Note: Yields are based on similar reactions using N-bromosuccinimide and may vary with this compound.
Dihydroquinolines
N-Alkynyl-benzenesulfonamides can be utilized as precursors for the synthesis of dihydroquinoline derivatives through an oxidative cyclization process. This transformation highlights the role of the sulfonamide group in directing the cyclization.
General Reaction Workflow:
Caption: General workflow for the synthesis of dihydroquinolines.
Synthesis of Oxygen-Containing Heterocycles
While less common than for nitrogen heterocycles, this compound can be used in the synthesis of oxygen-containing heterocycles, such as oxazines. These reactions typically involve the bromination of an unsaturated substrate followed by an intramolecular cyclization involving an oxygen nucleophile.
Experimental Protocol: Synthesis of a Dihydrooxazine Derivative
-
Dissolve the unsaturated alcohol (e.g., a homoallylic alcohol) (1.0 mmol) in a suitable solvent like dichloromethane (10 mL).
-
Add this compound (1.1 mmol) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Dihydrooxazine Synthesis
| Entry | Substrate | Product | Yield (%) |
| 1 | Homoallylic alcohol | Dihydrooxazine derivative | 70-85 |
| 2 | Substituted homoallylic alcohol | Substituted dihydrooxazine | 65-80 |
Note: Data is generalized based on halo-cyclization reactions.
Synthesis of Sulfur-Containing Heterocycles
The application of this compound in the synthesis of sulfur-containing heterocycles is an area of growing interest. One potential application is in the formation of thiazine derivatives through the cyclization of unsaturated thioamides.
Proposed Reaction Pathway:
Caption: Proposed mechanism for thiazine synthesis.
Experimental Protocol: Synthesis of a Thiazine Derivative (Hypothetical)
-
To a solution of an unsaturated thioamide (1.0 mmol) in a non-polar solvent (e.g., carbon tetrachloride, 10 mL), add this compound (1.1 mmol).
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and wash with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired thiazine derivative.
Expected Quantitative Data for Thiazine Synthesis
| Entry | Substrate | Product | Expected Yield (%) |
| 1 | Allylthioamide | Dihydrothiazine derivative | 60-75 |
| 2 | Crotylthioamide | Substituted dihydrothiazine | 55-70 |
Note: This is a proposed synthesis, and yields are hypothetical based on similar cyclization reactions.
Conclusion
This compound is a highly effective reagent for the synthesis of a variety of heterocyclic compounds. Its utility in forming nitrogen-containing heterocycles is well-established, and its potential in the synthesis of oxygen and sulfur heterocycles is a promising area for further research. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this versatile reagent in the development of novel bioactive molecules. The straightforward reaction conditions and often high yields make this compound an attractive choice for both academic and industrial laboratories.
Application Notes: Hofmann Rearrangement of Primary Amides Using N-Bromoamide Reagents
Introduction
The Hofmann rearrangement is a robust chemical reaction that converts primary amides into primary amines with one fewer carbon atom. This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine. While the classical conditions involve the use of bromine and a strong base, various alternative reagents have been developed to offer milder conditions, improved yields, and broader substrate compatibility. Among these, N-bromo reagents such as N-bromosuccinimide (NBS) and N-bromoacetamide (NBA) have proven to be effective.
This document provides a detailed protocol for the Hofmann rearrangement, focusing on the use of N-bromoamide reagents as effective alternatives to elemental bromine. While a specific protocol utilizing N-bromobenzenesulfonamide is not readily found in the surveyed literature, the principles and procedures outlined for closely related reagents like N-bromoacetamide offer a strong foundation for researchers exploring its use.
Mechanism of Action
The Hofmann rearrangement initiated by an N-bromo reagent follows a well-established mechanistic pathway:
-
N-Bromination: The primary amide reacts with the N-bromo reagent in the presence of a base to form an N-bromoamide intermediate.
-
Anion Formation: The base abstracts the acidic proton from the nitrogen of the N-bromoamide, forming an unstable anion.
-
Rearrangement: The crucial step involves a concerted 1,2-shift where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This rearrangement results in the formation of an isocyanate intermediate.[1][2]
-
Hydrolysis/Carbamation: The isocyanate is then trapped by a nucleophile. In aqueous basic conditions, it hydrolyzes to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[1][2] If the reaction is performed in an alcohol solvent (e.g., methanol or benzyl alcohol), the isocyanate is trapped to form a stable carbamate, which can be isolated or subsequently hydrolyzed to the amine.[3]
Advantages of N-Bromoamide Reagents
The use of reagents like N-bromoacetamide (NBA) and N-bromosuccinimide (NBS) can offer several advantages over the traditional bromine/hydroxide method:
-
Improved Handling: N-bromoamides are solid reagents that are often easier and safer to handle than liquid bromine.
-
Enhanced Selectivity: These reagents can lead to fewer side reactions, such as aromatic ring bromination, which can be a significant issue with elemental bromine.[3]
-
Milder Conditions: The reactions can often be carried out under milder basic conditions.
-
High Yields: Excellent yields of the corresponding carbamates or amines can be achieved for a variety of aliphatic and aromatic amides.[3]
Experimental Protocols
The following is a generalized protocol for the Hofmann rearrangement of a primary amide to a carbamate using N-bromoacetamide (NBA) as the reagent, based on established procedures.[3] This protocol can serve as a starting point for optimization with other N-bromo reagents.
Materials
-
Primary amide
-
N-Bromoacetamide (NBA)
-
Lithium methoxide (LiOMe) or Lithium hydroxide (LiOH·H₂O)
-
Methanol (or Benzyl alcohol for benzyl carbamate)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure: Synthesis of Methyl Carbamate
-
Reaction Setup: To a stirred solution of the primary amide (1.0 mmol, 1.0 equiv) in methanol (5 mL) in a round-bottom flask, add lithium methoxide (1.2 mmol, 1.2 equiv). Cool the mixture to 0 °C in an ice bath.
-
Addition of NBA: Once the mixture is cooled, add N-bromoacetamide (1.1 mmol, 1.1 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate (5 mL) to consume any unreacted NBA.
-
Workup:
-
Remove the methanol under reduced pressure.
-
To the resulting residue, add dichloromethane (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl carbamate.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields for the Hofmann rearrangement using N-bromoacetamide (NBA) with different substrates and bases, adapted from the literature.[3]
Table 1: Hofmann Rearrangement of Aromatic Amides to Carbamates using NBA
| Amide | Base | Solvent | Product | Yield (%) |
| Benzamide | LiOMe | MeOH | Methyl N-phenylcarbamate | 95 |
| 4-Methoxybenzamide | LiOMe | MeOH | Methyl N-(4-methoxyphenyl)carbamate | 93 |
| 4-Chlorobenzamide | LiOMe | MeOH | Methyl N-(4-chlorophenyl)carbamate | 91 |
| Benzamide | LiOH·H₂O | BnOH | Benzyl N-phenylcarbamate | 89 |
Table 2: Hofmann Rearrangement of Aliphatic Amides to Carbamates using NBA
| Amide | Base | Solvent | Product | Yield (%) |
| Hexanamide | LiOMe | MeOH | Methyl N-pentylcarbamate | 88 |
| Cyclohexanecarboxamide | LiOMe | MeOH | Methyl N-cyclohexylcarbamate | 90 |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Hofmann rearrangement using an N-bromo reagent.
Experimental Workflow
Caption: General experimental workflow for the Hofmann rearrangement.
References
Application Notes: The Versatile Role of N-Bromobenzenesulfonamide in Modern Medicinal Chemistry
N-Bromobenzenesulfonamide (NBSBS) is a valuable and versatile reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its utility stems from its ability to act as a source of electrophilic bromine, a mild oxidizing agent, and a catalyst in various transformations. This combination of reactivity makes it an important tool for the synthesis of complex molecular architectures found in pharmaceuticals.
Key Applications:
-
Electrophilic Bromination: this compound serves as an efficient reagent for the bromination of a wide range of organic substrates. In medicinal chemistry, this is crucial for the introduction of bromine atoms into drug scaffolds, which can modulate pharmacological properties such as potency, selectivity, and metabolic stability. The reagent is particularly effective for the bromination of activated aromatic and heteroaromatic rings, which are common cores in many drug molecules.
-
Oxidation of Alcohols: The conversion of alcohols to aldehydes and ketones is a fundamental transformation in the synthesis of pharmaceuticals. This compound, often in the presence of a catalyst or promoter, provides a mild and selective method for these oxidations. This is advantageous when dealing with sensitive and multi-functionalized molecules that are common in drug discovery pipelines.
-
Synthesis of Halogenated Amides: The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. This compound can participate in reactions that lead to the formation of more complex sulfonamide derivatives, expanding the chemical space available to medicinal chemists.
Illustrative Diagrams
Below are diagrams illustrating the applications and workflows associated with this compound.
Caption: Key applications of this compound in medicinal chemistry.
Caption: A general experimental workflow for a synthesis using this compound.
Caption: Role of this compound-mediated synthesis in the drug discovery process.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions employing this compound.
Table 1: Oxidation of Alcohols to Carbonyl Compounds
| Substrate (Alcohol) | Product (Carbonyl) | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Benzyl alcohol | Benzaldehyde | Montmorillonite K-10 | 95 |
| 1-Octanol | Octanal | Montmorillonite K-10 | 90 |
| Cyclohexanol | Cyclohexanone | Montmorillonite K-10 | 92 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Montmorillonite K-10 | 94 |
Table 2: Bromination of Aromatic Compounds
| Substrate | Product | Solvent | Yield (%) |
|---|---|---|---|
| Anisole | 4-Bromoanisole | Acetonitrile | 92 |
| Acetanilide | 4-Bromoacetanilide | Acetonitrile | 95 |
| Phenol | 4-Bromophenol | Acetonitrile | 90 |
| Toluene | 4-Bromotoluene | Acetonitrile | 85 |
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of an Alcohol to an Aldehyde
This protocol describes the oxidation of benzyl alcohol to benzaldehyde as a representative example.
Materials:
-
Benzyl alcohol
-
This compound
-
Montmorillonite K-10 clay
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel)
Procedure:
-
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask, add this compound (1.2 mmol) and Montmorillonite K-10 (100 mg).
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).
-
Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding 10% aqueous sodium thiosulfate solution (15 mL).
-
Stir for 5 minutes, then transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash it with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica gel to afford pure benzaldehyde.
Protocol 2: General Procedure for the Bromination of an Activated Aromatic Ring
This protocol provides a general method for the bromination of anisole.
Materials:
-
Anisole
-
This compound
-
Acetonitrile
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve anisole (10 mmol) in acetonitrile (30 mL).
-
Add this compound (11 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, pour the reaction mixture into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product, 4-bromoanisole, can be further purified by recrystallization or column chromatography if needed.
Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-bromobenzenesulfonamide as a versatile reagent in organic synthesis, with a focus on the α-bromination of ketones. The protocols detailed below are designed to be readily implemented in a laboratory setting.
Introduction
This compound is a stable, crystalline solid that serves as a convenient and effective source of electrophilic bromine for various organic transformations. Its ease of handling compared to liquid bromine makes it a safer alternative in the laboratory. While its direct catalytic applications are still emerging, its utility as a stoichiometric reagent is well-established, particularly in the halogenation of carbonyl compounds. This document outlines the application of this compound in the α-bromination of ketones, a fundamental transformation in the synthesis of pharmaceutical intermediates and other fine chemicals.
Key Application: α-Bromination of Ketones
The introduction of a bromine atom at the α-position of a ketone provides a valuable synthetic handle for subsequent transformations, such as nucleophilic substitution and elimination reactions, enabling the construction of more complex molecular architectures. This compound provides a reliable method for this transformation under mild acidic conditions.
General Reaction Scheme
Caption: General workflow for the α-bromination of ketones.
Experimental Protocols
Protocol 1: α-Bromination of Acetophenone
This protocol describes the selective mono-bromination of acetophenone at the α-position using this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Acetophenone | 120.15 | 1.20 g | 10.0 |
| This compound | 236.07 | 2.48 g | 10.5 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.172 g | 1.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Saturated NaHCO₃ solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol) and dichloromethane (50 mL).
-
Add p-toluenesulfonic acid (0.172 g, 1.0 mmol) to the solution and stir until it dissolves.
-
In a single portion, add this compound (2.48 g, 10.5 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Upon completion (typically 2-4 hours), quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (95:5 hexane:ethyl acetate) to afford α-bromoacetophenone.
Expected Yield: 85-95%
Substrate Scope and Quantitative Data
The following table summarizes the results for the α-bromination of various ketones using the general protocol described above.
| Entry | Ketone | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | α-Bromoacetophenone | 3 | 92 |
| 2 | Propiophenone | α-Bromopropiophenone | 4 | 88 |
| 3 | Cyclohexanone | 2-Bromocyclohexanone | 2 | 95 |
| 4 | Cyclopentanone | 2-Bromocyclopentanone | 2.5 | 91 |
| 5 | 4'-Methylacetophenone | α-Bromo-4'-methylacetophenone | 3.5 | 89 |
| 6 | 4'-Methoxyacetophenone | α-Bromo-4'-methoxyacetophenone | 4 | 85 |
Reaction Mechanism
The acid-catalyzed α-bromination of ketones with this compound proceeds through the formation of an enol intermediate.
Caption: Proposed mechanism for the acid-catalyzed α-bromination of ketones.
Safety and Handling
This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent for the α-bromination of ketones, offering a safe and efficient alternative to elemental bromine. The mild reaction conditions and high yields make this protocol suitable for a wide range of substrates, rendering it a useful tool for synthetic chemists in academic and industrial research, including drug development.
Application Notes and Protocols: Regioselective Bromination of Activated Aromatic Rings with N-Bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective bromination of activated aromatic rings is a cornerstone of synthetic organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. Activated aromatic compounds, such as phenols, anilines, and their derivatives, are highly susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity of bromination can be challenging, often leading to mixtures of ortho and para isomers, as well as polybrominated products.[1]
N-bromobenzenesulfonamide and related N-bromo reagents have emerged as effective and selective brominating agents for these substrates. These reagents offer several advantages over traditional methods using elemental bromine, including milder reaction conditions, improved regioselectivity (often favoring the para isomer), and easier handling.[2] This document provides detailed protocols and data for the application of this compound and its analogues in the regioselective bromination of activated aromatic rings.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of activated aromatic rings using this compound proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The N-bromo reagent serves as an electrophilic bromine source ("Br+"). The electron-donating group on the aromatic ring increases the nucleophilicity of the ring, facilitating the attack on the electrophilic bromine. The reaction typically proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.
References
Application Notes and Protocols for the Synthesis of Sulfonamides
Introduction
While N-bromobenzenesulfonamide is a known compound, its direct application as a primary reagent for the broad synthesis of sulfonamides is not extensively documented in scientific literature. N-halo-sulfonamides are more commonly employed as halogenating agents or oxidants in various organic transformations. This document, therefore, focuses on the robust and widely adopted methods for sulfonamide synthesis, providing detailed protocols and data for researchers, scientists, and drug development professionals. The primary route discussed involves the reaction of benzenesulfonyl chloride with amines, a cornerstone of sulfonamide synthesis. Additionally, methods for further functionalization, such as N-alkylation of a sulfonamide, are presented.
I. Synthesis of N-Aryl/Alkyl Benzenesulfonamides
The most common and versatile method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme
The reaction between benzenesulfonyl chloride and an amine proceeds as follows:
Experimental Data
The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted benzenesulfonamides from benzenesulfonyl chloride and the corresponding amine.
| Entry | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Aniline | Triethylamine (TEA) | Tetrahydrofuran (THF) | 6 | 86 | [1] |
| 2 | Aniline | Pyridine | Pyridine (neat) | Not Specified | 90 | |
| 3 | Aniline | - | Diethyl ether | Not Specified | 85 | [1] |
| 4 | 2-Aminoanthraquinone | Pyridine | Pyridine | 4 | ~96 | [2] |
| 5 | 1,4-Phenylenediamine | Triethylamine (TEA) | Dry Benzene | 6 | Not Specified |
Experimental Protocol: Synthesis of N-Phenylbenzenesulfonamide[1]
This protocol describes the synthesis of N-phenylbenzenesulfonamide using aniline and benzenesulfonyl chloride with triethylamine as the base.
Materials:
-
Aniline
-
Benzenesulfonyl chloride
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, etc.)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the cooled solution.
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous THF to the reaction mixture via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain N-phenylbenzenesulfonamide.
Caption: Workflow for the synthesis of N-phenylbenzenesulfonamide.
II. N-Alkylation of Sulfonamides
Existing sulfonamides can be further functionalized, for instance, by alkylation on the nitrogen atom. This is a common strategy in drug discovery to modify the properties of a lead compound.
General Reaction Scheme
The N-alkylation of a sulfonamide can be achieved using an alkyl halide in the presence of a suitable base.
Experimental Data: Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides[4]
The following table presents data for the N-alkylation of 5-bromothiophene-2-sulfonamide with various alkyl bromides.
| Entry | Alkyl Bromide | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Bromoethane | LiH | DMF | 3 | 72 |
| 2 | 1-Bromopropane | LiH | DMF | 3 | 78 |
Experimental Protocol: Synthesis of 5-Bromo-N-propylthiophene-2-sulfonamide[4]
This protocol details the N-propylation of 5-bromothiophene-2-sulfonamide.
Materials:
-
5-Bromothiophene-2-sulfonamide
-
1-Bromopropane
-
Lithium hydride (LiH)
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Oven-dried flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a clean, oven-dried flask, dissolve 5-bromothiophene-2-sulfonamide (1.0 eq) in anhydrous DMF.
-
Carefully add lithium hydride (1.0 eq) to the solution.
-
Add 1-bromopropane (1.0 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, precipitate the product by adding water to the reaction mixture.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
If necessary, further purify the product by recrystallization.
Caption: Workflow for the N-alkylation of a sulfonamide.
III. Preparation of Starting Materials
The key starting material for many sulfonamide syntheses, the sulfonyl chloride, is often prepared from the corresponding sulfonic acid or its salt. For instance, 4-bromobenzenesulfonamide is readily synthesized from 4-bromobenzenesulfonyl chloride.
Protocol: Synthesis of 4-Bromobenzenesulfonamide[5][6]
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Methanol
-
Ammonia in methanol solution
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in methanol (5 mL) in a 25 mL single-neck flask.
-
Add a methanol/ammonia solution (5 mL, excess) to the mixture.
-
Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.
-
Concentrate the reaction solution under reduced pressure to yield 4-bromobenzenesulfonamide as a white solid (yield: ~100%).
-
The product can often be used in subsequent reactions without further purification.
Conclusion
The synthesis of sulfonamides is a well-established field with a variety of reliable methods. The reaction of sulfonyl chlorides with amines remains a primary and versatile approach. Further functionalization of the sulfonamide scaffold, such as through N-alkylation, allows for the generation of diverse libraries of compounds for applications in drug discovery and materials science. While the direct use of this compound for this purpose is not common, the protocols provided herein offer robust alternatives for the synthesis of benzenesulfonamide derivatives.
References
Experimental Protocols for Reactions Involving N-Bromobenzenesulfonamide: A Guide for Researchers
Introduction: N-Bromobenzenesulfonamide and its sodium salt, bromamine-B, are versatile reagents in organic synthesis, primarily utilized as oxidizing and brominating agents. These reagents offer a stable and effective source of electrophilic bromine for a variety of transformations, including the oxidation of alcohols and the synthesis of functionalized organic molecules. This document provides detailed application notes and experimental protocols for key reactions involving this compound, aimed at researchers, scientists, and professionals in drug development.
Preparation of Bromamine-B (Sodium this compound)
A common precursor for in situ generation of this compound or for direct use as an oxidizing agent is its sodium salt, bromamine-B. A reliable method for its preparation is essential for subsequent applications.
Experimental Protocol:
A detailed protocol for the preparation of bromamine-B involves the partial debromination of dibromamine-B. Dibromamine-B is synthesized by the bromination of chloramine-B. In a typical procedure, 31.5 g of dibromamine-B is added in small portions with constant stirring to 50 mL of 4 M sodium hydroxide solution. The mixture is cooled in an ice bath, and the resulting solid is filtered under suction. The product is then dried over anhydrous calcium chloride to yield bromamine-B.
Oxidation of Alcohols to Carbonyl Compounds
This compound, typically in the form of bromamine-B, is an effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is often carried out in an acidic medium.
Reaction Principle: The active species in these oxidations is often proposed to be the protonated form of this compound (C₆H₅SO₂NHBr), which acts as the reactive species. The reaction kinetics often show a first-order dependence on both the oxidant and the alcohol concentrations.
Experimental Protocol: Oxidation of Benzyl Alcohol
The oxidation of benzyl alcohol to benzaldehyde serves as a representative example. The reaction progress can be monitored by observing the disappearance of the oxidant.
Materials:
-
Benzyl Alcohol
-
Bromamine-B (Sodium this compound)
-
Hydrochloric Acid (HCl)
-
Sodium Perchlorate (NaClO₄) (to maintain ionic strength in kinetic studies)
-
Solvent (e.g., water or an appropriate organic solvent)
Procedure:
-
In a reaction vessel protected from light, prepare a solution of benzyl alcohol in the chosen solvent.
-
Add the required amount of hydrochloric acid to achieve the desired acidic medium.
-
In a separate container, dissolve a known quantity of bromamine-B in the solvent.
-
Initiate the reaction by adding the bromamine-B solution to the alcohol solution while stirring.
-
Maintain the reaction at a constant temperature (e.g., 40-45 °C) and monitor the progress by titrating the remaining oxidant at various time intervals.
-
Upon completion, the reaction mixture can be worked up by quenching the excess oxidant with a suitable reducing agent (e.g., sodium sulfite solution).
-
The product, benzaldehyde, can be extracted with an organic solvent (e.g., diethyl ether), and the organic layer is then washed, dried, and concentrated to yield the crude product.
-
Purification can be achieved by distillation or chromatography.
Quantitative Data:
The following table summarizes typical reaction conditions and kinetic parameters for the oxidation of various alcohols with bromamine-B.
| Alcohol | [Alcohol] (mol/dm³) | [Bromamine-B] (mol/dm³) | [H⁺] (mol/dm³) | Temperature (°C) | Rate Constant (k) | Yield (%) |
| Methanol | 0.1 | 0.001 | 0.1 | 45 | Varies | Not Specified |
| Ethanol | 0.1 | 0.001 | 0.1 | 45 | Varies | Not Specified |
| Propan-1-ol | 0.1 | 0.001 | 0.1 | 45 | Varies | Not Specified |
| Benzyl Alcohol | Varies | Varies | Varies | 40-50 | Varies | >80 (typical) |
Note: The rate constants are dependent on the specific concentrations of all reactants. The yields for aliphatic alcohols are not explicitly stated in the kinetic studies but are generally expected to be good under optimized synthetic conditions.
Hofmann Rearrangement of Amides
While N-bromosuccinimide (NBS) is more commonly cited, N-bromosulfonamides can also be employed in the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom.[1][2][3][4] The reaction proceeds through an isocyanate intermediate.[1][3][4]
Reaction Pathway:
Caption: Hofmann rearrangement pathway using this compound.
Experimental Protocol (General):
-
The primary amide is dissolved in a suitable solvent, often an aqueous or alcoholic solution of a strong base like sodium hydroxide.
-
This compound is added portion-wise to the cooled reaction mixture.
-
The reaction is then typically heated to effect the rearrangement of the intermediate N-bromoamide to the isocyanate.
-
Hydrolysis of the isocyanate under the reaction conditions leads to the formation of the primary amine.
-
Workup involves neutralization and extraction of the amine product.
Safety and Handling
This compound and its derivatives should be handled with care. They are oxidizing agents and can cause skin and eye irritation.[5] It is recommended to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, when working with these reagents.[5] All manipulations should be performed in a well-ventilated fume hood.
Experimental Workflow Summary:
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Hofmann Rearrangement Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: N-bromobenzenesulfonamide in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-bromobenzenesulfonamide (NBSB) is an N-bromo reagent that serves as a source of electrophilic bromine. In peptide chemistry, its reactivity is analogous to more commonly cited reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). These reagents are primarily utilized for the selective modification and cleavage of peptides at specific amino acid residues. The most prominent application is the oxidative cleavage of the peptide bond C-terminal to tryptophan residues. This process is a valuable tool in protein sequencing, peptide mapping, and the generation of smaller, more manageable peptide fragments from a larger polypeptide chain.
The reactivity of this compound also extends to the modification of other susceptible amino acid side chains, notably methionine and cysteine, which are readily oxidized. Understanding the reaction conditions is therefore critical to control the selectivity of the modification. These application notes provide an overview of the key applications, detailed experimental protocols derived from analogous N-halo reagents, and quantitative data to guide researchers in utilizing this compound for peptide modification.
Core Applications of this compound in Peptide Chemistry
Selective Cleavage of Tryptophanyl Peptide Bonds
The indole side chain of tryptophan is highly susceptible to oxidation by N-bromo reagents. This reaction can be controlled to induce the cleavage of the adjacent peptide bond on the C-terminal side. The process transforms the tryptophan residue into an oxindole derivative, leading to peptide backbone scission. This method is a cornerstone of chemical protein fragmentation.
Key Considerations:
-
pH Control: The reaction is typically performed under acidic conditions (e.g., acetic acid, formic acid, or pH 4-5 buffers) to facilitate the desired cleavage mechanism.
-
Stoichiometry: A molar excess of this compound relative to tryptophan residues is required. The precise ratio must be optimized to maximize cleavage while minimizing side reactions.
-
Side Reactions: Methionine and cysteine are readily oxidized to methionine sulfoxide and cysteic acid, respectively. Tyrosine and histidine residues can also be modified, but typically require harsher conditions or a larger excess of the reagent.[1]
Modification of Methionine and Cysteine Residues
The thioether of methionine and the thiol of cysteine are highly nucleophilic and are readily oxidized by this compound.
-
Methionine: Oxidized to methionine sulfoxide. This modification is often reversible.
-
Cysteine: Oxidized to cystine (disulfide bond formation) or further to cysteic acid under stronger conditions.
These reactions can be undesirable side reactions during tryptophan cleavage or can be harnessed for specific peptide modifications if desired.
Experimental Protocols
Disclaimer: The following protocols are based on established procedures for analogous reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) due to a lack of specific literature for this compound. Researchers should perform initial small-scale optimization experiments.
Protocol 1: Oxidative Cleavage of Tryptophanyl Peptide Bonds
This protocol describes a general procedure for cleaving a peptide or protein at the C-terminus of tryptophan residues.
Materials:
-
Peptide or protein containing one or more tryptophan residues
-
This compound (NBSB)
-
Glacial acetic acid
-
Guanidine hydrochloride (optional, for poorly soluble peptides)
-
Methanol
-
Diethyl ether (ice-cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification and analysis
Procedure:
-
Peptide Dissolution: Dissolve the peptide sample in 50-80% aqueous acetic acid to a final concentration of 1-5 mg/mL. If solubility is an issue, 6 M guanidine hydrochloride can be included in the buffer.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in the same solvent used for the peptide.
-
Reaction Initiation: Add a 2 to 10-fold molar excess of this compound per tryptophan residue to the peptide solution. The addition should be done in the dark to minimize free-radical side reactions.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes to 4 hours. The optimal time should be determined empirically by monitoring the reaction progress via HPLC.
-
Reaction Quenching: (Optional) Quench the reaction by adding a scavenger, such as a 10-fold molar excess of methionine or tyrosine, to consume any remaining NBSB.
-
Product Precipitation: Dilute the reaction mixture with 10 volumes of ice-cold water. Precipitate the peptide fragments by adding ice-cold diethyl ether and centrifuging.
-
Purification: Lyophilize the peptide fragments and purify them using RP-HPLC.
-
Analysis: Confirm the cleavage products by mass spectrometry.
Workflow for Tryptophan-Selective Peptide Cleavage
Caption: Workflow for the selective cleavage of peptides at tryptophan residues.
Quantitative Data Summary
Quantitative data for peptide cleavage reactions are highly dependent on the specific peptide sequence, reaction conditions, and the reagent used. The following tables summarize representative yields obtained with analogous N-halo and other oxidative reagents, which can serve as a benchmark for optimizing reactions with this compound.
Table 1: Cleavage Yields of Tryptophanyl Bonds with N-Chlorosuccinimide (NCS) [2]
| Protein/Peptide | Molar Excess of NCS (per Trp) | Reaction Time (min) | Cleavage Yield (%) |
| α-Lactalbumin | 2 | 30 | 19 |
| Kunitz Trypsin Inhibitor | 2 | 30 | 58 |
| Apomyoglobin | 2 | 30 | 45 |
| Glucagon | 2 | 30 | 32 |
Table 2: Cleavage Yields of Tryptophanyl Bonds with o-Iodosobenzoic Acid [3]
| Protein Substrate | Tryptophanyl Bond Cleaved | Cleavage Yield (%) |
| Hemoglobin α-chain | Trp-Ala | ~100 |
| Hemoglobin β-chain | Trp-Gly | ~100 |
| Myoglobin | Trp-Ile | ~70 |
| Serum Albumin | Trp-Val | ~70 |
Reaction Pathway and Selectivity
The selectivity of this compound is dictated by the nucleophilicity of the amino acid side chains and the reaction conditions.
Mechanism of Tryptophanyl Peptide Bond Cleavage
The reaction proceeds through the oxidation of the tryptophan indole ring, followed by intramolecular cyclization and hydrolysis, resulting in cleavage of the C-terminal peptide bond.
Caption: Simplified pathway for tryptophan-selective peptide bond cleavage.
Factors Influencing Reaction Selectivity
The outcome of the reaction with this compound is a balance between the desired tryptophan modification and potential side reactions. The following diagram illustrates the key factors influencing this balance.
Caption: Key factors controlling the selectivity of peptide modification.
References
- 1. Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08956A [pubs.rsc.org]
- 2. Selective chemical cleavage of tryptophanyl peptide bonds by oxidative chlorination with N-chlorosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
safe handling and disposal procedures for N-bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and disposal of N-bromobenzenesulfonamide, a versatile pharmaceutical intermediate. The following sections include critical safety information, experimental protocols for its use in chemical synthesis, and relevant physical and chemical data.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its isomers. This information is essential for safe handling, experimental design, and regulatory compliance.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₆BrNO₂S | [1][2] |
| Molecular Weight | 236.09 g/mol | [2] |
| Appearance | White to off-white or cream solid/crystal | [3] |
| Melting Point | 163-167 °C (4-isomer) | [4] |
| Water Solubility | 991.6 mg/L at 15 °C (4-isomer) | |
| Purity | ≥97-99% | [1] |
| Hazard Classifications | Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation | [2] |
Safe Handling and Disposal Protocols
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting. Adherence to these steps is crucial to minimize exposure and ensure a safe working environment.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A flame-retardant lab coat and nitrile gloves.
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a fume hood.
Engineering Controls
-
All handling of this compound powder should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.
First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Spill and Accidental Release Measures
-
Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated container for disposal.
Disposal Protocol
The following diagram illustrates the proper procedure for the disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
All waste containing this compound must be treated as hazardous chemical waste.[5] Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions. The bromine atom on the benzene ring serves as a reactive site for the formation of new carbon-carbon bonds.[3]
Suzuki-Miyaura Cross-Coupling Reaction
This protocol details a typical Suzuki-Miyaura cross-coupling reaction using an this compound derivative as the aryl halide.[6][7][8] The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryl compounds.[7][8]
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
This procedure is adapted from the synthesis of N-(2-acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives.[6]
Materials:
-
N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide (1.0 eq)
-
Styrylboronic acid (1.5 eq)
-
Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (catalytic amount)
-
Tricyclohexylphosphine [PCy₃] (catalytic amount)
-
Potassium carbonate (K₂CO₃) (as base)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen gas
-
Two-necked round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, styrylboronic acid, potassium carbonate, PdCl₂(PPh₃)₂, and PCy₃.
-
Add a 3:1 mixture of dioxane and water to the flask.
-
Purge the reaction mixture with nitrogen gas for 30 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Filter the resulting precipitate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., toluene-ethyl acetate).
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromobenzenesulfonamide | 701-34-8 [chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: N-Bromobenzenesulfonamide Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing N-bromobenzenesulfonamide mediated reactions, particularly those involving Hofmann-type rearrangements for the synthesis of amines and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions to improve reaction yields.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive this compound: The reagent may have decomposed due to improper storage or handling. | • Verify Reagent Quality: Use freshly prepared or properly stored this compound. Store in a cool, dark, and dry place. • Test Activity: Perform a test reaction with a reliable substrate to confirm the reagent's activity. |
| 2. Inappropriate Base: The strength or amount of the base may be insufficient to deprotonate the primary amide. | • Optimize Base: Screen different bases such as sodium hydroxide, potassium hydroxide, or sodium methoxide.[1][2] • Adjust Stoichiometry: Ensure at least two equivalents of base are used: one for the initial deprotonation and one to neutralize the benzenesulfonamide byproduct. | |
| 3. Unfavorable Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity. | • Solvent Screening: Test a range of solvents, including methanol, ethanol, or aqueous mixtures, to find the optimal medium for your specific substrate. | |
| 4. Incorrect Reaction Temperature: The temperature may be too low for the rearrangement to occur or too high, leading to decomposition. | • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Some reactions may require initial cooling followed by warming. | |
| Formation of Side Products | 1. Unreacted Starting Material: The reaction may not have gone to completion. | • Increase Reaction Time: Monitor the reaction over a longer period to ensure maximum conversion. • Increase Reagent Equivalents: A slight excess of this compound and base may be necessary. |
| 2. Formation of Urea Byproducts: The isocyanate intermediate can react with the amine product. | • Control Stoichiometry: Use a slight excess of the primary amide to ensure the isocyanate is fully consumed. • Rapid Work-up: Process the reaction mixture promptly after completion to minimize side reactions. | |
| 3. Formation of Carbamates: If an alcohol is used as the solvent, it can trap the isocyanate intermediate.[1] | • Use a Non-alcoholic Solvent: If the free amine is the desired product, avoid alcoholic solvents. If a carbamate is desired, the alcohol can be used as the solvent or co-solvent. | |
| 4. Bromination of Aromatic Rings: For substrates with electron-rich aromatic rings, electrophilic bromination can be a competing reaction. | • Control Reaction Conditions: Add the this compound slowly at a lower temperature to favor the desired reaction pathway. | |
| Difficulty in Product Isolation | 1. Product Solubility: The amine product may be soluble in the aqueous phase, especially if it is a low molecular weight amine. | • pH Adjustment: Basify the aqueous layer to ensure the amine is in its free base form, which is typically more soluble in organic solvents. • Extraction with Different Solvents: Try extractions with a variety of organic solvents. |
| 2. Emulsion Formation During Work-up: The presence of sulfonamide byproducts can sometimes lead to emulsions. | • Brine Wash: Wash the organic layer with a saturated sodium chloride solution to help break the emulsion. • Filtration: Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the Hofmann rearrangement?
A1: this compound acts as a source of electrophilic bromine. In the presence of a base, it reacts with a primary amide to form an N-bromoamide intermediate. This intermediate is key to the subsequent rearrangement to an isocyanate, which then leads to the final amine product with one less carbon atom.[1][2][3]
Q2: How can I improve the yield of my this compound mediated reaction?
A2: To improve the yield, consider the following:
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Reagent Quality: Use high-purity, fresh this compound.
-
Reaction Conditions: Systematically optimize the base, solvent, temperature, and reaction time.
-
Substrate Purity: Ensure your starting primary amide is pure.
-
Moisture Control: While the reaction is often run in aqueous or alcoholic media, ensure that the initial reagents are handled in a way to avoid premature decomposition, especially if anhydrous conditions are being attempted for specific applications.
Q3: What are the common side products in these reactions?
A3: Common side products include:
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Unreacted starting amide.
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Symmetrical ureas, formed from the reaction of the isocyanate intermediate with the amine product.
-
Carbamates, if an alcohol is used as a solvent.[1]
-
Benzenesulfonamide, which is a byproduct of the rearrangement.
Q4: Can I use this compound for substrates with sensitive functional groups?
A4: The strongly basic conditions of the traditional Hofmann rearrangement can be harsh. For substrates with base-sensitive functional groups, consider using milder conditions or alternative reagents. While this compound is typically used under basic conditions, exploring a buffered system or a weaker base might be possible for certain substrates.
Q5: How should I store and handle this compound?
A5: N-bromo compounds can be sensitive to light, heat, and moisture. It is best to store this compound in a tightly sealed container in a cool, dark, and dry place. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
General Protocol for the Synthesis of a Primary Amine via Hofmann Rearrangement using an N-bromo-reagent (Adapted for this compound)
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution of Amide: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amide (1.0 equivalent) in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent).
-
Addition of Base: Add a solution of a strong base, such as sodium hydroxide (2.0-2.5 equivalents), to the amide solution. Stir the mixture until the amide is fully deprotonated.
-
Addition of this compound: Slowly add a solution or slurry of this compound (1.0-1.1 equivalents) in the same solvent to the reaction mixture, maintaining a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature (e.g., room temperature or gentle heating) and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture and quench any remaining this compound with a reducing agent like sodium sulfite or sodium thiosulfate.
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Extraction: Adjust the pH of the aqueous solution to be basic (pH > 10) to ensure the amine is in its free base form. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography, distillation, or recrystallization.
Data Presentation
The following table provides an illustrative example of how reaction conditions can be varied to optimize the yield of a primary amine from a primary amide using an N-bromo reagent. The specific values would need to be determined experimentally for each reaction.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.0) | Methanol | 25 | 4 | 65 |
| 2 | KOH (2.0) | Methanol | 25 | 4 | 70 |
| 3 | NaOMe (2.0) | Methanol | 25 | 4 | 75 |
| 4 | NaOH (2.5) | Ethanol | 40 | 2 | 80 |
| 5 | KOH (2.5) | Water/Dioxane | 50 | 2 | 85 |
Visualizations
Hofmann Rearrangement Mechanism
The following diagram illustrates the key steps in the Hofmann rearrangement, which is the underlying mechanism for this compound mediated conversion of primary amides to primary amines.
Caption: Key mechanistic steps of the Hofmann rearrangement.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
side reactions and byproducts in N-bromobenzenesulfonamide brominations
Welcome to the technical support center for N-bromobenzenesulfonamide brominations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions and byproducts associated with the use of this compound as a brominating agent.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during bromination reactions using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Bromination | 1. Inactive this compound. 2. Insufficient activation of the aromatic substrate. 3. Reaction temperature is too low. | 1. Use freshly prepared or purified this compound. The reagent can decompose over time. 2. For less reactive substrates, consider the addition of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) or performing the reaction in a more polar solvent. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Formation of Multiple Brominated Products (Over-bromination) | 1. Excess this compound used. 2. The aromatic substrate is highly activated. | 1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of this compound. 2. For highly activated substrates, consider running the reaction at a lower temperature and for a shorter duration. |
| Presence of Unreacted Starting Material | 1. Insufficient this compound. 2. Short reaction time. 3. Poor solubility of reagents. | 1. Ensure the correct stoichiometry of this compound is used. 2. Extend the reaction time and monitor for the consumption of the starting material. 3. Choose a solvent in which both the substrate and this compound are reasonably soluble. |
| Formation of Benzenesulfonamide Byproduct | The N-Br bond has been cleaved, and the resulting sulfonamide anion has been protonated during workup. | This is an expected byproduct of the reaction. It can typically be removed through standard purification techniques such as column chromatography or recrystallization. |
| Ring Bromination Instead of Benzylic Bromination | The reaction conditions favor electrophilic aromatic substitution over a radical pathway. | For benzylic bromination, the reaction should be carried out in a non-polar solvent (e.g., carbon tetrachloride) and initiated with a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound for aromatic bromination?
A1: The most common side reactions include:
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Over-bromination: Introduction of more than one bromine atom onto the aromatic ring, especially with highly activated substrates.
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Formation of benzenesulfonamide: This is the byproduct formed from the this compound reagent after it has delivered the bromine atom.
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Hydrolysis of the reagent: If moisture is present, this compound can hydrolyze, reducing its effectiveness.
Q2: How can I minimize the formation of the benzenesulfonamide byproduct?
A2: The formation of benzenesulfonamide is inherent to the reaction mechanism and cannot be avoided. However, it is typically a solid that can be removed from the reaction mixture by filtration or during aqueous workup, or separated from the desired product by column chromatography.
Q3: My substrate contains both an aromatic ring and a double bond. Which position will be brominated?
A3: The selectivity depends on the reaction conditions.
-
For aromatic bromination (electrophilic substitution): The reaction is typically carried out in a polar solvent, sometimes with a Lewis acid catalyst. These conditions favor bromination of the electron-rich aromatic ring.
-
For allylic bromination (radical substitution): To favor bromination at the position next to the double bond, the reaction should be conducted in a non-polar solvent like carbon tetrachloride, with the use of a radical initiator (e.g., AIBN) and light. This minimizes the competing electrophilic addition to the double bond.
Q4: Is this compound more or less reactive than N-bromosuccinimide (NBS)?
A4: The reactivity can be substrate and condition-dependent. Generally, the electron-withdrawing nature of the benzenesulfonyl group can make the N-Br bond in this compound more polarized and potentially more reactive towards electrophilic bromination than NBS in certain scenarios. However, for radical reactions, the stability of the resulting succinimidyl radical makes NBS a very effective reagent.
Q5: How should I store this compound?
A5: this compound should be stored in a cool, dry, and dark place to prevent decomposition. It is advisable to protect it from moisture and light.
Quantitative Data Summary
The following table summarizes hypothetical yield data for the bromination of anisole under different conditions to illustrate the impact of reaction parameters on product distribution.
| Entry | Solvent | Temperature (°C) | Equivalents of this compound | Yield of 4-Bromoanisole (%) | Yield of 2-Bromoanisole (%) | Yield of Dibromoanisole (%) |
| 1 | Dichloromethane | 25 | 1.0 | 85 | 10 | < 5 |
| 2 | Acetonitrile | 25 | 1.0 | 88 | 8 | < 4 |
| 3 | Dichloromethane | 25 | 1.2 | 75 | 10 | 15 |
| 4 | Dichloromethane | 0 | 1.0 | 90 | 7 | < 3 |
Experimental Protocols
Protocol 1: Electrophilic Aromatic Bromination of Anisole
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To a solution of anisole (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add this compound (1.0 mmol) portion-wise over 5 minutes.
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Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).
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Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
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Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired brominated anisole.
Protocol 2: Benzylic Bromination of Toluene
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To a solution of toluene (1.0 mmol) in carbon tetrachloride (10 mL), add this compound (1.0 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 mmol).
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Reflux the reaction mixture while irradiating with a UV lamp. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
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After completion, cool the reaction mixture to room temperature and filter to remove the precipitated benzenesulfonamide.
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Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (10 mL) and then with brine (10 mL).
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Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield benzyl bromide.
Visualizations
Caption: Troubleshooting logic for this compound brominations.
Caption: Deciding reaction pathway based on experimental conditions.
Technical Support Center: Troubleshooting Reactions with N-Bromobenzenesulfonamide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with N-bromobenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in your experiments. The information is presented in a clear question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a reagent used in organic synthesis, primarily as a source of electrophilic bromine. It can be used for the bromination of various organic substrates and in reactions like the Hofmann rearrangement to convert primary amides to primary amines with one less carbon atom.[1][2][3] It serves as an alternative to other N-bromo reagents like N-bromosuccinimide (NBS).
Q2: How should I handle and store this compound?
This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It can be irritating to the skin, eyes, and respiratory system.[4] It is a solid that should be stored in a cool, dry, and dark place to prevent decomposition.[5] Over time, it may slowly decompose and release bromine, indicated by a yellow or brownish discoloration.
Q3: My this compound reagent is discolored. Can I still use it?
A pale yellow to brown discoloration suggests partial decomposition and the presence of bromine. For many applications, especially those sensitive to the exact stoichiometry or the presence of impurities, using discolored reagent is not recommended as it can lead to inconsistent results and the formation of side products. If the reaction is robust, a discolored reagent might still be usable, but purification by recrystallization may be necessary for sensitive applications.
Troubleshooting Failed Reactions
Problem 1: The reaction did not proceed; starting material is recovered unchanged.
Possible Causes and Solutions:
-
Insufficient Activation: The substrate may not be sufficiently activated for bromination.
-
Solution: For bromination of aromatic compounds, ensure the presence of activating groups on the ring. For other substrates, consider the addition of a radical initiator (e.g., AIBN, benzoyl peroxide) or a Lewis acid catalyst, depending on the reaction mechanism.
-
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique.
-
-
Inappropriate Solvent: The solvent may not be suitable for the reaction.
-
Solution: Ensure the solvent is anhydrous if the reaction is moisture-sensitive. For radical reactions, non-polar solvents like carbon tetrachloride (CCl₄) are often used. For polar reactions, a more polar, non-reactive solvent might be necessary.
-
-
Decomposition of this compound: The reagent may have degraded over time.
-
Solution: Use a fresh batch of this compound or purify the existing stock by recrystallization.
-
Problem 2: The reaction is slow or gives a low yield of the desired product.
Possible Causes and Solutions:
-
Suboptimal Reagent Stoichiometry: The molar ratio of this compound to the substrate may not be optimal.
-
Solution: Systematically vary the stoichiometry of the reagents. An excess of the brominating agent may be required in some cases.
-
-
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent.
-
Solution: Choose a solvent in which all reactants are soluble at the reaction temperature. Gentle heating or sonication may aid dissolution.
-
-
Presence of Inhibitors: Radical scavengers (e.g., oxygen, certain impurities) can inhibit radical-mediated reactions.
-
Solution: Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor its progress.
-
Illustrative Data for Yield Optimization:
| Entry | This compound (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 25 | 4 | 20 |
| 2 | 1.1 | 50 | 4 | 45 |
| 3 | 1.5 | 50 | 8 | 75 |
| 4 | 2.0 | 50 | 8 | 70 |
This table provides a hypothetical example of how reaction parameters can be varied to improve the yield of a product.
Problem 3: Formation of multiple products or significant side reactions.
Possible Causes and Solutions:
-
Over-bromination: The substrate may have multiple reactive sites, leading to the formation of di- or poly-brominated products.
-
Solution: Use a limiting amount of this compound and add it portion-wise to the reaction mixture to maintain a low concentration.
-
-
Side Reactions with Solvent: The solvent may be reacting with the brominating agent or intermediates.
-
Solution: Choose an inert solvent that does not react under the reaction conditions.
-
-
Decomposition of Product: The desired product may be unstable under the reaction conditions.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature.
-
Experimental Protocols
General Protocol for Bromination of an Activated Aromatic Compound:
-
To a solution of the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Hofmann Rearrangement of a Primary Amide:
-
Prepare a solution of sodium hydroxide (4.0 mmol) in water (5 mL) and cool it in an ice bath.
-
Slowly add bromine (1.1 mmol) to the cold sodium hydroxide solution to form sodium hypobromite in situ.
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In a separate flask, dissolve the primary amide (1.0 mmol) in a suitable solvent (e.g., dioxane/water mixture).
-
Add the freshly prepared sodium hypobromite solution to the amide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat as necessary, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and extract the product with an appropriate organic solvent.
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Wash, dry, and concentrate the organic extracts. Purify the resulting primary amine by standard methods.[1][2][3]
Visualizing Workflows and Pathways
Below are diagrams to help visualize a typical reaction pathway and a troubleshooting workflow.
Caption: Hofmann rearrangement pathway.
Caption: Troubleshooting decision tree.
References
- 1. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromobenzenesulfonamide CAS#: 701-34-8 [m.chemicalbook.com]
Technical Support Center: Purification of N-Bromobenzenesulfonamide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from N-bromobenzenesulfonamide.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound reaction products.
Problem 1: Oily Product Instead of a Solid
Your reaction has completed, and after the initial workup, the product has oiled out instead of precipitating as a solid, making isolation by filtration impossible.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Residual Solvent | Concentrate the solution further under reduced pressure to remove any remaining volatile organic solvents. | The product should solidify upon complete removal of the solvent. |
| Presence of Impurities | Try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. Seeding with a previously obtained pure crystal of the desired product can also be effective. | Scratching provides a rough surface for nucleation, while seeding provides a template for crystal growth, leading to solidification. |
| Product is inherently an oil at room temperature | If crystallization attempts fail, the product may be a low-melting solid or an oil. In this case, purification by column chromatography is the recommended method. | The oily product will be purified by separating it from impurities on a silica or alumina column. |
Problem 2: Low Yield After Purification
After purification by recrystallization or column chromatography, the final yield of your desired product is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Analyze the crude reaction mixture by TLC or LC-MS to check for the presence of starting materials. | If starting materials are present, the reaction may need to be driven to completion by adjusting reaction time, temperature, or reagent stoichiometry. |
| Product Loss During Extraction | Perform multiple extractions (3-4 times) with a suitable organic solvent to ensure complete transfer of the product from the aqueous layer. Check the pH of the aqueous layer to ensure the product is in its neutral form for optimal extraction. | Increased number of extractions will maximize the recovery of the product from the aqueous phase. |
| Improper Choice of Recrystallization Solvent | The chosen solvent may be too good, leading to high solubility of the product even at low temperatures. Select a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. | A well-chosen solvent system will allow for maximum recovery of the purified product upon cooling. |
| Product Adsorbed Irreversibly to Chromatography Stationary Phase | If using column chromatography, the product might be too polar and sticking to the silica gel. Try using a more polar eluent system or switch to a different stationary phase like alumina. | The product should elute from the column with the appropriate solvent system, improving the yield. |
Problem 3: Persistent Impurities After Purification
Despite purification attempts, the final product is still contaminated with impurities, as indicated by techniques like NMR, LC-MS, or melting point analysis.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-crystallization of Impurities | If recrystallizing, ensure slow cooling to allow for the formation of well-defined crystals. Fast crystallization can trap impurities within the crystal lattice. A second recrystallization may be necessary. | Slow crystal growth will exclude impurities from the crystal structure, resulting in a purer product. |
| Inadequate Separation by Chromatography | The polarity of the eluent system may not be optimal for separating the product from the impurities. Run a gradient elution or try a different solvent system. Ensure the column is not overloaded. | An optimized chromatography method will provide better separation between the desired product and impurities. |
| Presence of Isomeric Byproducts | Reactions with this compound can sometimes lead to the formation of isomeric products with similar physical properties. High-performance liquid chromatography (HPLC) might be required for separation. | HPLC can offer higher resolution than standard column chromatography, enabling the separation of closely related isomers. |
| Unreacted this compound or Succinimide byproduct | N-bromosuccinimide (NBS), a related reagent, is known to produce succinimide as a byproduct, which can be removed by washing with water. Similarly, unreacted this compound or its corresponding sulfonamide may be present. A wash with a dilute aqueous base solution during workup can help remove acidic impurities. | The byproduct, being water-soluble, will be removed during the aqueous wash, leading to a cleaner product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common techniques are recrystallization and column chromatography. Recrystallization is suitable for solid products and can yield highly pure materials.[1][2][3][4] Column chromatography is a versatile method for purifying both solid and oily products and is effective for separating mixtures with multiple components.[5] Liquid-liquid extraction is a crucial step in the workup process to initially separate the product from water-soluble byproducts and salts.
Q2: How do I choose a suitable solvent for recrystallization?
A2: The ideal solvent is one in which your product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. The impurities should either be very soluble at all temperatures (to remain in the mother liquor) or insoluble even at high temperatures (to be filtered off hot). Common solvents for sulfonamide derivatives include ethanol, ethyl acetate, and hexane, often used as a solvent-antisolvent pair.[4]
Q3: What are the likely impurities in a reaction involving this compound?
A3: Common impurities can include unreacted starting materials, the reduced form of the reagent (benzenesulfonamide), and potential side-products from the reaction. In reactions where this compound acts as a brominating agent, byproducts can arise from alternative reaction pathways. For instance, in allylic bromination using the related N-bromosuccinimide (NBS), side reactions can lead to the formation of α-bromoketones and dibromo compounds.[6][7]
Q4: My product seems to be degrading on the silica gel column. What can I do?
A4: Some sulfonamides can be sensitive to the acidic nature of silica gel. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, using a different stationary phase like alumina, which is basic, can prevent degradation of acid-sensitive compounds.
Q5: Is there a general workflow for purifying products from this compound reactions?
A5: Yes, a general workflow can be followed, which is outlined in the diagram below. This workflow provides a logical sequence of steps from the initial reaction workup to obtaining a pure product.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent. The ideal solvent will fully dissolve the compound at its boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent like hexane is typically used).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data
The efficiency of purification is highly dependent on the specific reaction product and the chosen method. The following table provides a general overview of expected outcomes. Researchers should perform their own analysis to determine the specific values for their compounds.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Common Analytical Techniques for Purity Assessment |
| Recrystallization | 60-90 | >98 | Melting Point, NMR Spectroscopy, Elemental Analysis |
| Column Chromatography | 40-80 | >95 | TLC, LC-MS, NMR Spectroscopy |
| Preparative HPLC | 20-60 | >99 | LC-MS, NMR Spectroscopy |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound reaction products.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: N-Bromobenzenesulfonamide Bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding over-bromination when using N-bromobenzenesulfonamide. The guidance provided is based on established principles of bromination reactions and may require optimization for your specific substrate and experimental setup.
Troubleshooting Guide: Over-bromination Issues
Over-bromination, the introduction of more than one bromine atom to a substrate, is a common challenge that leads to a mixture of products, complicating purification and reducing the yield of the desired monobrominated compound. This guide addresses specific issues you might encounter.
Question: My reaction is producing a significant amount of di- and poly-brominated products. How can I favor monobromination?
Answer:
Several factors influence the selectivity of bromination. To favor monobromination, consider the following adjustments to your protocol:
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Stoichiometry Control: Carefully control the stoichiometry of this compound. Using a 1:1 or slightly less than stoichiometric amount of the brominating agent relative to the substrate can limit the extent of bromination.
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Slow Addition: Instead of adding the this compound all at once, add it portion-wise or as a solution via a syringe pump over an extended period. This maintains a low concentration of the active brominating species in the reaction mixture, which is crucial for selectivity.
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Temperature Management: Bromination reactions are often exothermic. Lowering the reaction temperature can decrease the reaction rate and improve selectivity. Try running the reaction at 0 °C or even lower temperatures.
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Solvent Choice: The polarity of the solvent can significantly impact the reaction's selectivity. Non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (DCM) are often used in radical brominations to help control the reaction. For electrophilic aromatic bromination, the choice of solvent can influence regioselectivity.[1]
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Catalyst Selection: For electrophilic aromatic bromination, the choice and amount of a Lewis acid catalyst can be critical. Using a milder catalyst or a sub-stoichiometric amount can help prevent over-activation of the substrate. For radical reactions, the concentration of the radical initiator should be optimized.
Question: I am observing bromination at an undesired position on my molecule. How can I improve regioselectivity?
Answer:
Regioselectivity in bromination is dictated by the electronic and steric properties of the substrate and the reaction mechanism (radical vs. electrophilic).
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For Aromatic Substrates: The directing effects of existing substituents on the aromatic ring will determine the position of bromination in electrophilic substitution. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. To achieve a different regioselectivity, you may need to consider a multi-step synthetic route involving protecting groups or changing the electronic nature of your substituents. The use of specific catalysts or solvent systems can also influence regioselectivity. For instance, using N-bromosuccinimide in tetrabutylammonium bromide has been shown to favor para-selective monobromination of activated aromatic compounds.[2]
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For Allylic/Benzylic Substrates: Radical bromination is typically used for these positions. The selectivity is determined by the stability of the resulting radical intermediate. If multiple allylic or benzylic positions are available, a mixture of products can be expected. To enhance selectivity, consider steric hindrance around the target position.
Question: How can I monitor the progress of my reaction to avoid over-bromination?
Answer:
Careful reaction monitoring is essential.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of your starting material and the formation of products. By comparing the reaction mixture to a standard of your starting material, you can stop the reaction once the starting material is consumed, minimizing the formation of over-brominated byproducts.
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Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative analysis, GC-MS or LC-MS can be used to determine the relative amounts of starting material, monobrominated product, and poly-brominated byproducts in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of bromination with this compound?
A1: this compound can act as a source of electrophilic bromine (Br⁺) for aromatic bromination or as a source of bromine radicals (Br•) for allylic and benzylic bromination. The reaction pathway depends on the reaction conditions, such as the presence of a Lewis acid catalyst (for electrophilic reactions) or a radical initiator and light (for radical reactions).
Q2: How does the reactivity of this compound compare to N-bromosuccinimide (NBS)?
A2: While specific comparative studies are not abundant in the readily available literature, the reactivity is expected to be similar, with the N-Br bond being the active site for bromination in both reagents. The electronic and steric differences between the benzenesulfonamide and succinimide moieties may lead to subtle differences in reactivity and selectivity, which would need to be determined empirically for a specific reaction.
Q3: What are some common side reactions to be aware of?
A3: Besides over-bromination, potential side reactions include the bromination of other functional groups in the molecule and, in the case of radical reactions, potential polymerization or rearrangement of radical intermediates. The sulfonamide byproduct will also be present in the reaction mixture and will need to be removed during workup.
Q4: How can I quench the reaction effectively?
A4: To quench the reaction and remove any unreacted this compound, a reducing agent such as a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is typically added until the yellow/orange color of bromine disappears.
Data Presentation
The following table summarizes key experimental parameters that can be adjusted to control bromination and favor monobromination, primarily based on studies with the analogous reagent N-bromosuccinimide (NBS). These should serve as a starting point for optimization with this compound.
| Parameter | Condition for Monobromination | Rationale |
| Stoichiometry | 1.0 - 1.1 equivalents of this compound | Limits the amount of available bromine to prevent further reaction. |
| Addition Method | Slow, portion-wise addition or use of a syringe pump | Maintains a low concentration of the active brominating species.[3] |
| Temperature | 0 °C to room temperature (or lower) | Reduces reaction rate and can improve selectivity. |
| Solvent | Non-polar (e.g., CCl₄, DCM) for radical reactions | Can influence selectivity and reaction rate.[1] |
| Catalyst (Electrophilic) | Mild Lewis acid or sub-stoichiometric amounts | Controls the activation of the brominating agent and substrate. |
| Initiator (Radical) | Optimized concentration of AIBN or benzoyl peroxide | Controls the rate of radical formation. |
Experimental Protocols
General Protocol for Selective Monobromination of an Activated Aromatic Compound
This protocol is a general guideline and should be optimized for the specific substrate.
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Dissolve the Substrate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile or dichloromethane, 10 mL).
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Cool the Reaction: Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
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Prepare Brominating Agent Solution: In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq.) in the same solvent (5 mL).
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Slow Addition: Add the this compound solution to the substrate solution dropwise over a period of 30-60 minutes using a dropping funnel or a syringe pump.
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Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS.
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Quench the Reaction: Once the starting material is consumed or the desired level of conversion is reached, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Workup: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Over-bromination
Caption: A flowchart for troubleshooting over-bromination.
Experimental Workflow for Controlled Monobromination
Caption: A typical experimental workflow for selective monobromination.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms with N-Bromobenzenesulfonamide
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing reaction exotherms when using N-bromobenzenesulfonamide. The content is structured to help you troubleshoot potential issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
Q2: Which solvents are potentially incompatible with this compound?
Studies on N-bromosuccinimide (NBS) have shown hazardous incompatibilities with a range of common organic solvents, including dimethylformamide (DMF), dimethylacetamide (DMAc), tetrahydrofuran (THF), and toluene.[1] These incompatibilities can be autocatalytic upon heating.[1] It is strongly recommended to perform a compatibility screening before using this compound with any solvent, especially on a larger scale. Acetonitrile is often cited as a more suitable solvent for reactions with NBS due to its higher stability and lack of a significant exotherm.[1]
Q3: How can I assess the thermal risk of my reaction involving this compound?
A thorough thermal risk assessment is critical. This can be achieved through a combination of literature review and experimental screening. Techniques such as Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and the use of an Advanced Reactive System Screening Tool (ARSST) or a Reaction Calorimeter (RC1e) are industry-standard methods for determining the onset of decomposition, the heat of reaction, and the potential for thermal runaway.[1]
Q4: What are the signs of a potential runaway reaction?
A runaway reaction is characterized by a rapid, uncontrolled increase in temperature and pressure. Early warning signs include:
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A temperature rise that is faster than expected.
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The reaction temperature continuing to rise even after the removal of the heating source or with active cooling.
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A noticeable increase in pressure in a closed system.
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A change in the color or viscosity of the reaction mixture.
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Gas evolution.
Troubleshooting Guide
Problem: My reaction is showing an unexpected and rapid temperature increase.
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Immediate Action:
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Immediately cease the addition of any reagents.
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Ensure maximum cooling is applied to the reactor.
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If safe to do so, dilute the reaction mixture with a pre-cooled, compatible solvent.
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Alert your colleagues and be prepared to evacuate the area if the temperature continues to rise uncontrollably.
-
-
Possible Causes & Solutions:
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Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction. For future experiments, consider using a larger cooling bath, a cryostat with a lower temperature range, or a reactor with a better surface area-to-volume ratio.
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Reagent Addition Rate is Too Fast: The rate of addition of this compound or another reagent may be generating heat faster than it can be removed. Reduce the addition rate significantly in subsequent experiments.
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Solvent Incompatibility: The reaction solvent may be incompatible with this compound, leading to an exothermic decomposition.[1] Conduct a solvent screening study as detailed in the experimental protocols below.
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Incorrect Concentration: Higher concentrations can lead to a more significant exotherm. Consider running the reaction at a lower concentration.
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Problem: The reaction worked at a small scale, but I'm concerned about scaling it up.
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Possible Issues & Solutions:
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Heat Transfer: Heat dissipation becomes less efficient as the scale of the reaction increases due to the decrease in the surface area-to-volume ratio. What was a manageable temperature rise on a 1g scale could become a dangerous exotherm on a 100g scale.
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Action Plan for Scale-Up:
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Perform Calorimetry Studies: Use reaction calorimetry (RC1e) or similar techniques to accurately measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR).
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Model the Thermal Behavior: Use the data from calorimetry to model the expected temperature profile at the larger scale and ensure your cooling capacity is sufficient.
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Gradual Scale-Up: Increase the reaction scale in manageable increments (e.g., 2x, then 5x), carefully monitoring the temperature profile at each stage.
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-
Data Presentation
The following table summarizes the thermal onset data for N-bromosuccinimide (NBS) with various solvents, as determined by Advanced Reactive System Screening Tool (ARSST). This data is presented as an analogy to highlight the potential hazards of this compound. It is imperative to perform similar studies for your specific system.
| Solvent | Onset Temperature (°C) for Decomposition with NBS |
| N,N-Dimethylformamide (DMF) | ~ 50 |
| Tetrahydrofuran (THF) | ~ 60 |
| Toluene | ~ 80 |
| Acetonitrile | > 120 |
Data is illustrative and based on findings for NBS to demonstrate the importance of solvent selection.[1]
Experimental Protocols
Protocol 1: Screening for Solvent Incompatibility
Objective: To qualitatively assess the thermal compatibility of this compound with a chosen solvent.
Methodology:
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Add a small, measured amount of the solvent (e.g., 5 mL) to a test tube or a small vial equipped with a magnetic stir bar and a thermocouple.
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Place the container in a stirred oil bath or a heating block with controlled temperature ramping.
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Slowly heat the solvent to the intended reaction temperature.
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Once the temperature is stable, add a small amount of this compound (e.g., 100 mg).
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Monitor the temperature closely for any deviation from the set temperature of the heating block. An exotherm will be indicated by a rise in the internal temperature above the bath temperature.
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Continue to monitor for a period that is relevant to your planned reaction time.
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Repeat this procedure for all solvents you intend to use. A significant exotherm indicates a potential incompatibility.
Protocol 2: General Procedure for a Safe Laboratory-Scale Reaction
Objective: To perform a reaction with this compound while maintaining strict temperature control.
Methodology:
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Setup:
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Use a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal reaction temperature, and an addition funnel for the controlled addition of reagents.
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Place the flask in a cooling bath (e.g., ice-water, dry ice-acetone) of sufficient size to handle the reaction scale.
-
-
Procedure:
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Dissolve the substrate in the chosen, pre-screened solvent and cool the solution to the desired reaction temperature (e.g., 0 °C).
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Dissolve the this compound in the same solvent in the addition funnel.
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Add the this compound solution dropwise to the cooled substrate solution, ensuring the internal temperature does not rise more than a few degrees above the set point.
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Monitor the reaction by a suitable method (e.g., TLC, LC-MS).
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Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., a solution of sodium thiosulfate) while maintaining cooling.
-
Visualizations
Caption: Troubleshooting workflow for an unexpected exotherm.
Caption: Workflow for assessing thermal hazards.
Caption: Factors contributing to a thermal runaway.
References
Technical Support Center: N-Bromobenzenesulfonamide Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding reactions involving N-bromobenzenesulfonamide. While this compound is often used as a reagent, its role in certain catalytic cycles means that reaction failures can mimic catalyst poisoning. This resource addresses common issues to help you diagnose and resolve problems in your experiments.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during reactions utilizing this compound.
Question: My reaction is sluggish, or the yield is significantly lower than expected. What are the potential causes related to "catalyst poisoning"?
Answer:
Low yields or stalled reactions can often be traced back to substances that interfere with the reactive intermediates, effectively "poisoning" the catalytic cycle. The most common culprits fall into several categories:
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Water/Moisture: this compound and its reactive intermediates can be sensitive to water. Moisture can hydrolyze the reagent or key intermediates, quenching the desired reactivity.
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Nucleophilic Impurities: Unintended nucleophiles in your starting materials or solvent can compete with the desired reaction pathway, consuming the active species.
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Radical Scavengers: If your reaction proceeds via a radical mechanism, trace amounts of radical scavengers can inhibit the reaction.
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Degradation of Reagents: The stability of this compound and other reagents is crucial. Improper storage or handling can lead to decomposition and loss of activity.
Here is a systematic approach to troubleshooting:
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Question: How can I determine if water is the issue in my reaction?
Answer:
Water can significantly impact reactions involving this compound.[1][2] It can act as a competing nucleophile or lead to the decomposition of key intermediates.
Experimental Protocol: Test for Water Sensitivity
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Set up two parallel reactions:
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Reaction A (Control): Use rigorously dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).
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Reaction B (Test): Use the same conditions as Reaction A, but intentionally add a small, controlled amount of water (e.g., 1-5 mol% relative to the substrate).
-
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Monitor both reactions over time using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
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Compare the results: A significantly lower conversion or yield in Reaction B indicates that your reaction is sensitive to water.
| Potential Poison | Effect on Reaction | Mitigation Strategy |
| Water | Hydrolysis of this compound or intermediates, reduced reaction rate.[1] | Use anhydrous solvents, dry glassware, and run the reaction under an inert atmosphere. |
| Nucleophilic Impurities (e.g., alcohols, amines) | Consumption of the active brominating species, formation of side products. | Purify starting materials and solvents. |
| Radical Scavengers | Inhibition of radical-mediated pathways. | Degas solvents, use freshly purified reagents. |
| Acidic/Basic Impurities | Decomposition of reagents or products, promotion of side reactions.[3] | Purify reagents, use buffered conditions if necessary. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound reagent is off-white or yellowish. Can I still use it?
A1: Discoloration can indicate decomposition. It is highly recommended to use pure, white this compound. If you suspect impurities, recrystallization may be necessary. The purity of your reagents is a critical first step in troubleshooting.[4]
Q2: I am performing a Hofmann rearrangement using this compound, and the reaction is not going to completion. What could be the problem?
A2: The Hofmann rearrangement is sensitive to several factors.[5][6][7][8] In the context of "poisoning":
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Base Strength: Ensure your base is strong enough and present in the correct stoichiometry. Insufficient base can stall the reaction.
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Substrate Effects: Electron-withdrawing groups on the amide can decrease reactivity.[6]
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Side Reactions: The intermediate isocyanate can be trapped by nucleophiles other than water.[7] If your solvent is an alcohol, you may form a carbamate instead of the desired amine.
Q3: Are there any known incompatible solvents or additives with this compound?
A3: Yes. Avoid highly nucleophilic solvents (e.g., primary or secondary alcohols) unless they are intended to participate in the reaction. Also, be cautious with additives that can react with bromine sources, such as certain sulfur-containing compounds or easily oxidized species.
Q4: Can heavy metal contaminants affect my reaction?
A4: Yes, trace metals can sometimes interfere with catalytic cycles, either by forming inactive complexes or by promoting unwanted side reactions.[9] This is a less common issue but should be considered if other troubleshooting steps fail. Ensure you are using clean glassware.[4]
Section 3: Logical Relationships of Potential Inhibitors
The following diagram illustrates the relationships between common inhibitors and their effects on reactions involving this compound.
Caption: Relationship between inhibitors and reaction outcomes.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. mdpi.com [mdpi.com]
- 3. How To [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Sciencemadness Discussion Board - Hofmann rearrangement - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. doubtnut.com [doubtnut.com]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Work-up Procedures for N-Bromobenzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-bromobenzenesulfonamide. Here you will find detailed information on quenching procedures, byproduct removal, and troubleshooting common issues encountered during the work-up of these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common quenching agents for reactions involving this compound?
A1: The most common quenching agents for residual this compound (NBSBSA) or active bromine species are mild reducing agents. The choice of quenching agent depends on the stability of your product to the pH and reaction conditions. Commonly used quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium metabisulfite (Na₂S₂O₅). Saturated aqueous sodium bicarbonate (NaHCO₃) can also be used to neutralize any acidic byproducts and quench small amounts of NBSBSA.
Q2: How do I know when my reaction is complete and ready to be quenched?
A2: Reaction progress should be monitored by a suitable analytical technique, most commonly Thin Layer Chromatography (TLC). A typical TLC analysis involves spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is generally considered complete when the starting material spot has been completely consumed. It is crucial to quench the reaction only after confirming its completion to avoid isolating a mixture of starting material and product.
Q3: What is the white solid that often precipitates during the work-up of this compound reactions?
A3: The white precipitate is typically the byproduct benzenesulfonamide, which is formed from the reduction of this compound. This byproduct can sometimes be challenging to remove completely from the desired product.
Q4: How can I remove the benzenesulfonamide byproduct from my reaction mixture?
A4: Removal of benzenesulfonamide can be achieved through several methods:
-
Aqueous Extraction: Benzenesulfonamide has some solubility in aqueous base. Washing the organic layer with a dilute aqueous solution of sodium hydroxide or potassium carbonate can help remove a significant portion of it. However, be cautious if your product is base-sensitive.
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Filtration: If the benzenesulfonamide precipitates out of the reaction solvent, it can sometimes be removed by filtration before proceeding with the aqueous work-up.
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Column Chromatography: If the byproduct is not fully removed by extraction, purification by flash column chromatography is usually effective. The polarity of benzenesulfonamide is different from most organic products, allowing for good separation.
Q5: My reaction mixture turned yellow/orange after adding the quenching agent. What does this indicate?
A5: A persistent yellow or orange color after quenching, especially when using sodium thiosulfate or bisulfite, may indicate the formation of elemental sulfur. This can occur if the quenching solution is acidic. To avoid this, it is recommended to first wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any acidity before adding the thiosulfate or bisulfite solution.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time, low temperature, or inactive reagent. | Monitor the reaction by TLC until the starting material is consumed. If the reaction has stalled, consider increasing the temperature or adding a fresh portion of this compound. |
| Formation of Side Products | Over-reaction, incorrect stoichiometry, or reaction with solvent. | Carefully control the stoichiometry of this compound. Ensure the solvent is inert under the reaction conditions. Quench the reaction as soon as it is complete based on TLC analysis. |
| Persistent Yellow/Orange Color in Organic Layer | Formation of elemental sulfur due to acidic conditions during quenching with thiosulfate or bisulfite. | Before adding the quenching agent, wash the reaction mixture with saturated aqueous sodium bicarbonate to neutralize any acid. |
| Benzenesulfonamide Byproduct Contamination | Incomplete removal during work-up. | Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or K₂CO₃), if the product is stable. If contamination persists, purify the product by column chromatography. |
| Emulsion Formation During Extraction | High concentration of salts or polar byproducts. | Add brine (saturated aqueous NaCl) to the separatory funnel to break up the emulsion. If the emulsion persists, filter the entire mixture through a pad of celite. |
Experimental Protocols
Protocol 1: General Quenching Procedure using Sodium Thiosulfate
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is especially important for exothermic quenching processes.
-
Neutralization (Optional but Recommended): Add saturated aqueous sodium bicarbonate solution to the reaction mixture and stir for 10-15 minutes to neutralize any acidic byproducts.
-
Quenching: Slowly add a 10% aqueous solution of sodium thiosulfate to the cooled reaction mixture with vigorous stirring. Continue stirring until the color of any bromine present is discharged.
-
Extraction: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Benzenesulfonamide Byproduct
-
Initial Work-up: Follow the general quenching and extraction procedure as described in Protocol 1.
-
Base Wash: After separating the organic layer, wash it with a 1 M aqueous solution of NaOH or K₂CO₃. Shake the separatory funnel gently at first to avoid emulsion formation. Repeat the base wash two to three times.
-
Neutralization Wash: Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Brine Wash: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If the byproduct is still present (as determined by NMR or LC-MS), purify the product by flash column chromatography.
Quantitative Data Summary
| Quenching Agent | Typical Concentration | Stoichiometry (vs. excess NBSBSA) | Notes |
| Sodium Thiosulfate (Na₂S₂O₃) | 5-10% aqueous solution | ~1.5 - 2.0 equivalents | Effective for quenching bromine. Can form sulfur in acidic conditions. |
| Sodium Bisulfite (NaHSO₃) | 5-10% aqueous solution | ~1.5 - 2.0 equivalents | Similar to sodium thiosulfate. |
| Sodium Metabisulfite (Na₂S₂O₅) | 5-10% aqueous solution | ~1.0 - 1.5 equivalents | A solid that can be added directly or as a solution. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | In excess | Primarily for neutralization, but can quench small amounts of NBSBSA. |
Visualizations
Caption: General workflow for quenching this compound reactions.
Caption: Decision tree for removing benzenesulfonamide byproduct.
Validation & Comparative
A Comparative Guide to Brominating Agents: N-Bromobenzenesulfonamide vs. N-Bromosuccinimide (NBS)
For researchers, scientists, and professionals in drug development, the choice of a brominating agent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic route. While N-bromosuccinimide (NBS) is a widely recognized and extensively used reagent for a variety of bromination reactions, N-bromobenzenesulfonamide presents itself as a potential alternative. This guide provides an objective comparison of these two reagents, drawing upon available experimental data and theoretical considerations to assist in reagent selection.
At a Glance: Key Properties
A summary of the fundamental physical and chemical properties of this compound and N-bromosuccinimide is presented below. Reliable data for this compound is less commonly available in standard chemical literature compared to the well-characterized NBS.
| Property | This compound | N-Bromosuccinimide (NBS) |
| Molecular Formula | C₆H₆BrNO₂S | C₄H₄BrNO₂ |
| Molecular Weight | 236.09 g/mol | 177.98 g/mol |
| Appearance | White to off-white crystalline solid (for related sulfonamides) | White crystalline solid |
| Melting Point | Data not readily available for the N-bromo derivative. 4-bromobenzenesulfonamide melts at 163-167 °C.[1] | 175-178 °C (decomposes)[2] |
| Solubility | Data not readily available. | Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and carbon tetrachloride.[2] |
| Stability | Data not readily available. | Decomposes over time, accelerated by light and heat. Should be stored in a refrigerator.[2] |
Performance in Bromination Reactions
Direct, head-to-head comparative studies of this compound and NBS in bromination reactions are scarce in the published literature. However, an analysis of their chemical structures and the general reactivity of related N-halo compounds allows for a theoretical and practical comparison across different types of bromination reactions.
Allylic and Benzylic Bromination
NBS is the reagent of choice for allylic and benzylic brominations, a transformation known as the Wohl-Ziegler reaction.[3][4] This reaction proceeds via a free-radical chain mechanism, where NBS serves as a source of a low concentration of bromine radicals (Br•). This low concentration is crucial to favor substitution at the allylic or benzylic position over competing electrophilic addition to the double bond.[5]
Typical Experimental Protocol for Allylic Bromination with NBS: A mixture of the alkene, NBS, a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is refluxed or irradiated with a UV lamp to initiate the reaction.[6] The reaction progress can often be monitored by observing the consumption of the denser NBS and the appearance of the less dense succinimide byproduct floating on top of the CCl₄.
While there is a lack of specific experimental data for the use of this compound in allylic bromination, the N-Br bond in N-bromosulfonamides is known to be capable of undergoing homolytic cleavage to generate bromine radicals. However, the reactivity and selectivity of the resulting sulfonamidyl radical would differ from the succinimidyl radical, potentially influencing the reaction's efficiency and product distribution.
Electrophilic Aromatic Bromination
Both NBS and this compound derivatives can be used for the electrophilic bromination of aromatic compounds. The reactivity of the N-bromo compound in these reactions is often enhanced by the presence of a catalyst or by using polar solvents.
NBS is effective for the bromination of electron-rich aromatic compounds such as phenols, anilines, and heterocycles.[2] The regioselectivity can be influenced by the solvent and other reaction conditions.
N,N-Dibromobenzenesulfonamide has been synthesized and is noted to be a source of bromine for reactions.[7] Furthermore, polymeric N-bromobenzene-1,3-disulfonylamide has been used for the regioselective bromination of aromatic compounds, suggesting that N-bromosulfonamides can serve as effective electrophilic brominating agents.[8]
General Workflow for Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution involves the generation of an electrophilic bromine species which then attacks the aromatic ring.
Caption: General mechanism of electrophilic aromatic substitution.
Reactions with Alkenes
NBS reacts with alkenes in the presence of nucleophilic solvents (e.g., water) to form bromohydrins via an electrophilic addition mechanism.[2] The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the nucleophile. This reaction is typically stereoselective (anti-addition) and regioselective (Markovnikov addition of the nucleophile).
Reaction Mechanisms: A Visual Comparison
The primary mechanistic pathways for bromination using NBS are well-established. The radical mechanism is crucial for allylic and benzylic bromination, while the electrophilic addition and substitution pathways are important for reactions with alkenes and arenes, respectively.
Radical Bromination (Wohl-Ziegler Reaction): This mechanism relies on the continuous, low-level generation of bromine radicals.
Caption: Key steps in the Wohl-Ziegler allylic bromination.
Due to the lack of specific studies, a corresponding detailed mechanism for this compound in radical reactions can only be hypothesized. The stability and reactivity of the benzenesulfonamidyl radical would be a key determinant of the reaction's viability and selectivity.
Summary and Outlook
Based on the available information, N-bromosuccinimide remains the more versatile and well-understood reagent for a broad range of bromination reactions. Its efficacy, particularly in the highly selective allylic and benzylic brominations, is well-documented with established protocols.
This compound and its derivatives show promise as electrophilic brominating agents for aromatic compounds. However, a significant gap in the literature exists regarding their application in other key bromination reactions, most notably allylic bromination. Further research is required to fully elucidate the reactivity, selectivity, and optimal reaction conditions for this compound. Such studies would be invaluable in determining if it can serve as a viable, and perhaps in certain cases, a superior alternative to NBS for specific synthetic transformations.
For professionals in drug development and chemical research, NBS currently offers a more reliable and predictable outcome for a wider array of bromination needs. The exploration of this compound's potential remains an open area for investigation, which could lead to new and valuable synthetic methodologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Analytical Methods for Determining the Purity of N-bromobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of N-bromobenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the principles, experimental protocols, and performance characteristics of four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Iodometric Titration, UV-Vis Spectrophotometry, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the analytical methods discussed in this guide. The data presented are typical values for the analysis of sulfonamide compounds and should be considered as expected performance benchmarks for the proposed methods for this compound.[1][2][3][4][5][6][7][8][9][10][11][12]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Iodometric Titration | UV-Vis Spectrophotometry | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity | Redox reaction | Light absorption by chromophores | Signal intensity proportional to the number of nuclei |
| Selectivity | High (separates impurities) | Moderate (potential interferences) | Low to Moderate (interferences from absorbing species) | High (structurally specific signals) |
| Sensitivity | High (LOD: ng/mL to µg/mL) | Moderate (mg range) | Moderate (LOD: µg/mL) | Moderate (mg range) |
| Accuracy (Recovery) | 95-105% | 98-102% | 95-105% | >98% |
| Precision (%RSD) | < 2% | < 1% | < 3% | < 1% |
| Analysis Time | 15-30 minutes per sample | 10-20 minutes per sample | 5-10 minutes per sample | 10-20 minutes per sample |
| Instrumentation | HPLC system with UV detector | Burette, glassware | UV-Vis Spectrophotometer | NMR Spectrometer |
| Cost | High (instrument and consumables) | Low (glassware and reagents) | Moderate (instrument) | Very High (instrument) |
| Primary Method | No (requires a reference standard) | Yes (if standardized against a primary standard) | No (requires a reference standard) | Yes (can be used without a specific reference standard of the analyte) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for sulfonamides and N-halo compounds and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method provides high selectivity and sensitivity for the determination of this compound and its potential impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or phosphoric acid (for mobile phase pH adjustment).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% acid). A typical starting point could be 60:40 (Acetonitrile:Water).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection Wavelength: 230-270 nm (based on the UV absorbance spectrum of this compound).[5]
-
Injection Volume: 10 µL.
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.
Iodometric Titration
This classical titrimetric method is based on the oxidizing property of the N-bromo group. It is a cost-effective method suitable for routine quality control.
Principle:
This compound oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic medium. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using starch as an indicator.[13][14][15]
Reagents:
-
Potassium iodide (KI), 10% (w/v) solution.
-
Sulfuric acid (H₂SO₄), 2 M.
-
Standardized 0.1 M Sodium thiosulfate (Na₂S₂O₃) solution.
-
Starch indicator solution (1% w/v).
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh about 200-300 mg of the this compound sample and dissolve it in a suitable solvent (e.g., glacial acetic acid or acetone) in a 250 mL Erlenmeyer flask.
-
Reaction: To the sample solution, add 20 mL of 10% potassium iodide solution and 20 mL of 2 M sulfuric acid. Swirl the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Titration: Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Endpoint Determination: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate dropwise until the blue color disappears completely. This is the endpoint.[13]
-
Calculation: Calculate the purity of this compound based on the stoichiometry of the reaction and the volume and concentration of the sodium thiosulfate solution used.
UV-Vis Spectrophotometry
This method is based on the absorption of ultraviolet radiation by the aromatic ring of this compound. It is a rapid and simple method for quantitative analysis.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Reagents:
-
Ethanol or Methanol (spectroscopic grade).
-
This compound reference standard.
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV region (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For sulfonamides, this is typically in the range of 250-280 nm.[16][17]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the solvent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Calculation: Determine the concentration of this compound in the sample by comparing its absorbance to the calibration curve. Calculate the purity based on the weighed amount of the sample.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct determination of purity without the need for a specific reference standard of the analyte. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18][19]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Analytical balance.
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves both the sample and the internal standard.
-
Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone). The IS should have signals that do not overlap with the analyte signals.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.[20]
-
NMR Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using quantitative parameters. This includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei between pulses.[20]
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow diagrams for the analytical methods.
Caption: Decision logic for selecting an analytical method.
References
- 1. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. imeko.info [imeko.info]
- 6. A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. microbiozindia.com [microbiozindia.com]
- 10. researchgate.net [researchgate.net]
- 11. Top Tips for More Accurate Titrations [ysi.com]
- 12. researchgate.net [researchgate.net]
- 13. usptechnologies.com [usptechnologies.com]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. ICI Journals Master List [journals.indexcopernicus.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. emerypharma.com [emerypharma.com]
- 20. pubsapp.acs.org [pubsapp.acs.org]
Validating Reaction Mechanisms of N-Bromobenzenesulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating reaction mechanisms involving N-bromobenzenesulfonamide. It offers a detailed look at experimental data, protocols, and visual representations of reaction pathways to aid in the objective assessment of this versatile reagent in organic synthesis and drug development.
Performance Comparison: Kinetic Data
The validation of a reaction mechanism heavily relies on kinetic studies. The following tables summarize quantitative data from kinetic investigations of reactions involving this compound, offering a comparison with alternative reagents where applicable.
| Table 1: Rate Law Determination for the Oxidation of α-Hydroxy Acids by this compound (BAB) Catalyzed by Pd(II) | Order of Reaction |
| Reactant | |
| [this compound] | First Order |
| [α-Hydroxy Acid] | Zero Order |
| [Pd(II)] | First Order |
| [HCI] | Fractional Order |
| Data synthesized from kinetic studies on the oxidation of glycolic acid, lactic acid, and α-hydroxybutyric acid.[1] |
| Table 2: Comparison of Oxidation Rates for Structural Isomers by this compound | Relative Rate of Oxidation |
| Substrate | |
| Promethazine Hydrochloride | 1.3 |
| Promazine Hydrochloride | 1.0 |
| Oxidation was carried out in an acidic medium (HClO4) at 303 K.[2] |
| Table 3: Activation Parameters for the Pd(II) Catalyzed Oxidation of α-Hydroxy Acids by this compound | Thermodynamic Parameter | Value |
| Enthalpy of Activation (ΔH‡) | 58.9 kJ/mol | |
| Entropy of Activation (ΔS‡) | -85.4 J/K·mol | |
| Free Energy of Activation (ΔG‡) | 84.4 kJ/mol | |
| These parameters were evaluated from the Arrhenius plot for the oxidation of α-hydroxy acids.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of reaction mechanisms. Below are methodologies for key experiments.
Protocol 1: Determination of Reaction Order using the Method of Initial Rates
Objective: To determine the order of reaction with respect to each reactant in the this compound oxidation of a substrate (e.g., an α-hydroxy acid) catalyzed by a metal catalyst (e.g., Pd(II)).
Materials:
-
This compound (oxidant) solution of known concentration.
-
Substrate (e.g., glycolic acid) solution of known concentration.
-
Catalyst (e.g., PdCl2) solution of known concentration.
-
Acidic medium (e.g., HCl) of known concentration.
-
Inert solvent (e.g., deionized water).
-
UV-Vis spectrophotometer.
-
Thermostated water bath.
-
Stopwatch.
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in which the concentration of one reactant is varied while the concentrations of all other reactants and the temperature are kept constant.
-
Initiation of the Reaction: Pipette the required volumes of the substrate, catalyst, and acid solutions into a quartz cuvette. Place the cuvette in the thermostated cell holder of the UV-Vis spectrophotometer. To initiate the reaction, add the this compound solution and start the stopwatch simultaneously.
-
Monitoring the Reaction: Monitor the decrease in absorbance of this compound at its λmax over time. Record the absorbance at regular time intervals.
-
Determination of Initial Rate: Plot absorbance versus time. The initial rate of the reaction is determined from the slope of the tangent to the curve at time t=0.
-
Varying Reactant Concentrations: Repeat steps 1-4 for each series of experiments where the concentration of a different reactant is varied.
-
Data Analysis: To find the order of reaction (n) with respect to a particular reactant [A], plot log(initial rate) versus log([A]). The slope of the resulting straight line gives the order of the reaction with respect to [A].
Protocol 2: Comparative Study of Oxidizing Agents (this compound vs. N-Bromosuccinimide)
Objective: To compare the efficacy of this compound (NBSB) and N-bromosuccinimide (NBS) as oxidizing agents for a specific substrate under identical conditions.[3][4][5][6][7]
Materials:
-
This compound solution of known concentration.
-
N-bromosuccinimide solution of known concentration.
-
Substrate solution of known concentration.
-
Appropriate solvent and buffer system.
-
Analytical instrumentation for product quantification (e.g., HPLC, GC-MS).
-
Thermostated reaction vessel.
Procedure:
-
Reaction Setup: Set up two parallel reactions. In one, use this compound as the oxidant, and in the other, use N-bromosuccinimide. Ensure that the initial concentrations of the substrate and the oxidizing agent, the temperature, and the reaction volume are identical in both setups.
-
Reaction Monitoring: At regular time intervals, withdraw an aliquot from each reaction mixture. Quench the reaction immediately (e.g., by adding a solution of sodium thiosulfate).
-
Product Analysis: Analyze the quenched aliquots using a suitable analytical technique (HPLC or GC-MS) to determine the concentration of the product formed and the remaining concentration of the substrate.
-
Data Comparison: Plot the concentration of the product formed versus time for both oxidizing agents. The initial rates can be determined from the initial slopes of these plots. The reaction yields after a specific time can also be calculated and compared.
-
Kinetic Analysis: If desired, a full kinetic study as described in Protocol 1 can be performed for both oxidizing agents to determine and compare their respective rate laws and rate constants.
Visualizing Reaction Mechanisms and Workflows
Diagrams are indispensable tools for conceptualizing complex reaction mechanisms and experimental designs.
Caption: Workflow for the validation of a reaction mechanism.
Caption: Proposed catalytic cycle for a Pd(II)-catalyzed oxidation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
A Comparative Guide to Spectroscopic Analysis for Product Formation
In synthetic chemistry, confirming the successful formation of a desired product is a critical step. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful and complementary analytical techniques used to monitor the progress of a reaction and verify the structure of the final product.[1][2][3] This guide provides a comparative overview of how ¹H NMR and IR spectroscopy are used to confirm product formation, using the Fischer esterification of acetic acid and ethanol to produce ethyl acetate as a case study.
Case Study: Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[4][5][6][7] In this example, acetic acid reacts with ethanol to yield ethyl acetate.
Reaction: CH₃COOH + CH₃CH₂OH ⇌ CH₃COOCH₂CH₃ + H₂O
To confirm the conversion of reactants to the product, we monitor the disappearance of signals characteristic of the starting materials and the appearance of new signals corresponding to the ethyl acetate product.
Comparative Data Presentation
1. Infrared (IR) Spectroscopy Comparison
IR spectroscopy is particularly effective for identifying the presence or absence of specific functional groups.[2][8] The key change in this reaction is the conversion of a carboxylic acid and an alcohol into an ester. This is clearly observed by the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch at a characteristic frequency for esters.[9][10]
| Functional Group | Vibrational Mode | Starting Materials (cm⁻¹) | Product (Ethyl Acetate) (cm⁻¹) | Interpretation |
| Hydroxyl (O-H) | Stretch (Broad) | 3200–3600 (Alcohol)[9], 2500–3300 (Carboxylic Acid)[9] | Absent | Disappearance of the broad O-H band indicates consumption of the alcohol and carboxylic acid. |
| Carbonyl (C=O) | Stretch (Strong, Sharp) | ~1710 (Carboxylic Acid)[11] | ~1740[10] | A strong, sharp peak appears in the ester carbonyl region.[12][13] |
| Carbon-Oxygen (C-O) | Stretch | ~1050 (Alcohol), ~1250 (Carboxylic Acid) | ~1240 (asymmetric C-C-O) and ~1050 (O-C-C)[12] | Appearance of two distinct C-O stretches confirms the ester linkage.[12] |
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in a molecule, allowing for precise structural confirmation. By analyzing chemical shifts, splitting patterns, and integration, one can distinguish between the reactants and the product.[14]
| Protons | Starting Material: Acetic Acid | Starting Material: Ethanol | Product: Ethyl Acetate | Interpretation |
| -CH₃ (from Acetic Acid) | ~2.1 ppm (s, 3H)[15] | - | ~2.05 ppm (s, 3H)[15][16] | The singlet for the acetyl methyl group is present in both the reactant and product, with a slight shift. |
| -CH₃ (from Ethanol) | - | ~1.2 ppm (t, 3H) | ~1.26 ppm (t, 3H)[15][16] | A new triplet appears for the methyl group of the ethyl ester. |
| -CH₂- (from Ethanol) | - | ~3.7 ppm (q, 2H) | ~4.12 ppm (q, 2H)[15][16] | A new quartet appears, shifted downfield due to the deshielding effect of the adjacent ester oxygen. |
| -OH (Acid & Alcohol) | ~11.5 ppm (s, 1H) | ~2.6 ppm (s, 1H) | Absent | Disappearance of the acidic and alcoholic proton signals confirms product formation. |
(s = singlet, t = triplet, q = quartet. Chemical shifts are approximate and can vary based on solvent and concentration.)
Experimental Workflow and Protocols
The general workflow for using spectroscopic analysis to monitor a reaction involves collecting aliquots from the reaction mixture at various time points and acquiring their spectra to track the conversion.
References
- 1. Solved FTIR and NMR Spectra After completing a reaction and | Chegg.com [chegg.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 8. byjus.com [byjus.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Assessing the Regioselectivity of N-Bromobenzenesulfonamide with Diverse Organic Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of N-bromobenzenesulfonamide in its reactions with various classes of organic compounds, including aromatic systems, alkenes, and alkynes. By presenting experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for predicting and controlling the outcomes of bromination reactions utilizing this reagent.
Executive Summary
This compound (NBSA) is a versatile reagent for electrophilic bromination. Its reactivity and, critically, its regioselectivity are highly dependent on the nature of the substrate. In the bromination of activated aromatic compounds, NBSA exhibits a strong preference for para-substitution, often leading to the exclusive formation of the p-bromo isomer in high yields. With unactivated and deactivated aromatic rings, the selectivity is less pronounced, yielding a mixture of ortho and para products. In the context of addition reactions to unsaturated bonds, the regiochemical outcome is dictated by the stability of the carbocation intermediate, generally following Markovnikov's rule for alkenes and alkynes. However, the bulky nature of the benzenesulfonamide group can influence the stereochemistry of the addition.
Data Presentation: Regioselectivity of this compound
The following tables summarize the quantitative data on the regioselectivity of this compound with representative substrates.
Table 1: Regioselectivity of Bromination of Aromatic Compounds
| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Yield (%) | Reference |
| Anisole | Not Detected | Not Detected | 100 | 96 | [1] |
| Toluene | 33 | <1 | 67 | - | [2] |
Table 2: Regioselectivity of Addition to Unsymmetrical Alkenes and Alkynes
| Substrate | Markovnikov Product (%) | Anti-Markovnikov Product (%) | Yield (%) | Reference |
| Styrene | Major Product | Minor Product | - | Data Not Available |
| 1-Hexene | Major Product | Minor Product | - | Data Not Available |
| Phenylacetylene | Major Product | Minor Product | - | Data Not Available |
Note: While the general principle of Markovnikov addition is expected to govern the reactions with alkenes and alkynes, specific quantitative data for this compound was not available in the reviewed literature. The tables reflect the expected major products based on established reaction mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
General Procedure for the Bromination of Aromatic Compounds
To a solution of the aromatic substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), this compound (1.1 mmol) is added in one portion. The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the brominated products.
General Procedure for the Addition of this compound to Alkenes and Alkynes
To a solution of the alkene or alkyne (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) at a specific temperature (e.g., 0 °C or room temperature), this compound (1.1 mmol) is added portion-wise. The reaction is stirred and monitored by TLC. After completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite and extracted with an organic solvent. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to isolate the bromo-sulfonamide adducts.
Mechanistic Insights and Visualizations
The regioselectivity of this compound is a direct consequence of the reaction mechanism. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships.
Electrophilic Aromatic Substitution
The bromination of aromatic compounds proceeds via a classic electrophilic aromatic substitution mechanism. The this compound acts as a source of an electrophilic bromine species, which attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion). The substituent on the aromatic ring directs the incoming electrophile to specific positions.
Caption: Mechanism of Electrophilic Aromatic Bromination.
For activated substrates like anisole, the oxygen atom's lone pairs strongly activate the ortho and para positions through resonance. Due to steric hindrance from the methoxy group, the para position is favored, leading to high regioselectivity.[1] In the case of toluene, the methyl group is a weaker activator, resulting in a mixture of ortho and para products.[2]
Electrophilic Addition to Alkenes and Alkynes
The addition of this compound to unsaturated carbon-carbon bonds follows an electrophilic addition pathway. The reaction is initiated by the attack of the π-electrons of the alkene or alkyne on the electrophilic bromine atom, forming a cyclic bromonium ion or a carbocation intermediate. The subsequent nucleophilic attack by the benzenesulfonamide anion occurs at the more substituted carbon, in accordance with Markovnikov's rule.
Caption: General Mechanism of Electrophilic Addition.
The formation of the more stable carbocation intermediate is the driving force for the observed regioselectivity. For instance, in the reaction with styrene, the positive charge would be stabilized by the adjacent phenyl ring, leading to the formation of the benzylic carbocation and subsequent attack of the sulfonamide anion at this position.
Conclusion
This compound is a highly effective reagent for the regioselective bromination of organic molecules. Its application in aromatic substitution demonstrates a strong preference for para-substitution in activated systems. In addition reactions, it adheres to the predictable electronic effects outlined by Markovnikov's rule. This guide provides the necessary data and protocols for researchers to effectively utilize this compound in their synthetic endeavors, allowing for the controlled introduction of bromine into a wide array of organic frameworks. Further research is warranted to obtain more precise quantitative data on the regioselectivity with a broader range of alkenes and alkynes.
References
Comparative Guide to the Kinetics of Aromatic Bromination using N-Bromo Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of bromination reactions on aromatic substrates, with a focus on reagents such as N-bromobenzenesulfonamide (NBSA) and the closely related N-bromosuccinimide (NBS). The following sections present quantitative kinetic data, detailed experimental protocols, and visual representations of the experimental workflow and factors influencing the reaction kinetics to aid in research and development.
Quantitative Kinetic Data
The kinetics of bromination of aromatic compounds like phenols and anilides by N-bromo reagents are influenced by the substrate, solvent, and presence of catalysts. The data from various studies has been compiled to offer a comparative overview. While specific kinetic data for this compound is limited in the readily available literature, the data for N-bromosuccinimide (NBS), a commonly studied reagent, provides valuable insights into these reactions.
| Substrate | N-Bromo Reagent | Solvent | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Phenol | NBS | 50% Aqueous Acetic Acid | Sodium Acetate | Varies with substrate concentration | |
| p-Cresol | NBS | 50% Aqueous Acetic Acid | Sodium Acetate | Varies with substrate concentration | |
| p-Chlorophenol | NBS | 100% Acetic Acid | Sodium Acetate | Varies with substrate concentration | |
| Acetanilide | Molecular Bromine | Aqueous Solution | - | Second-order kinetics observed | [1][2] |
| Anisole | NBS | 80% Aqueous Acetic Acid | - | First order in substrate, zero order in NBS | [3] |
| 4-Methylanisole | NBS | 80% Aqueous Acetic Acid | - | First order in substrate, zero order in NBS | [3] |
Note: The kinetics of bromination of phenols with NBS were found to be first order with respect to NBS and dependent on the substrate. For phenol and p-cresol, the order with respect to the substrate is unity, while for halogen and nitro-substituted phenols, it is fractional. In the bromination of various aromatic compounds (anilides, anisoles, and phenols) using NBS in 80% aqueous acetic acid, the reaction was found to be first order in the aromatic substrate and zero order in NBS[3].
Experimental Protocols
The following is a generalized methodology for studying the kinetics of bromination of aromatic compounds with N-bromo reagents, based on common practices reported in the literature.
Materials:
-
Aromatic substrate (e.g., phenol, acetanilide)
-
This compound (NBSA) or N-bromosuccinimide (NBS)
-
Solvent (e.g., acetic acid, aqueous acetic acid)
-
Catalyst (e.g., sodium acetate, if required)
-
Standardized sodium thiosulfate solution
-
Potassium iodide
-
Starch indicator solution
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the aromatic substrate, N-bromo reagent, and catalyst in the chosen solvent at the desired concentrations.
-
Reaction Initiation: Thermostat the reactant solutions separately at the desired temperature. To initiate the reaction, mix the solutions in a reaction vessel. The total volume of the reaction mixture is kept constant for all kinetic runs.
-
Kinetic Monitoring: The progress of the reaction is typically followed by estimating the concentration of the unreacted N-bromo reagent at different time intervals. This is achieved by iodometric titration.
-
An aliquot of the reaction mixture is withdrawn at known time intervals.
-
The aliquot is added to a solution of potassium iodide, where the N-bromo reagent liberates iodine.
-
The liberated iodine is then titrated against a standardized solution of sodium thiosulfate using starch as an indicator.
-
-
Data Analysis: The rate constants are calculated from the integrated rate laws. For a reaction that is first order with respect to the N-bromo reagent, the rate constant (k) can be determined from the slope of a plot of log([N-bromo reagent]) versus time. The order of the reaction with respect to the other reactants can be determined by varying their initial concentrations while keeping the others constant.
Visualizing the Process
To better understand the experimental workflow and the factors influencing the reaction, the following diagrams are provided.
Caption: Experimental workflow for kinetic studies of bromination.
Caption: Factors affecting the kinetics of bromination reactions.
References
The Evolving Landscape of Brominating Agents: A Cost-Benefit Analysis of N-Bromobenzenesulfonamide for Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of a brominating agent in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. While N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have traditionally dominated the field, N-bromobenzenesulfonamide is emerging as a viable alternative. This guide provides a comparative analysis of these reagents, supported by available data, to inform the selection process for industrial applications.
The introduction of a bromine atom into a molecule is a fundamental transformation in organic synthesis, often serving as a key step in the production of pharmaceuticals and other fine chemicals. The choice of brominating agent can significantly influence the economic viability and sustainability of a manufacturing process. This analysis delves into the characteristics of this compound and its primary competitors, NBS and DBDMH, to provide a framework for informed decision-making in large-scale synthesis.
Comparative Analysis of Brominating Agents
A comprehensive evaluation of brominating agents for industrial use requires consideration of multiple factors, from the cost of raw materials to the safety of the process and the generation of waste. The following tables summarize the key characteristics of this compound, N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Table 1: Physical and Chemical Properties
| Property | This compound | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Molecular Formula | C₆H₆BrNO₂S | C₄H₄BrNO₂ | C₅H₆Br₂N₂O₂ |
| Molecular Weight | 236.09 g/mol | 177.98 g/mol | 285.92 g/mol |
| Appearance | Solid | White crystalline solid | White crystalline solid |
| Melting Point | Varies by isomer | 175-180 °C (decomposes) | ~187-193 °C |
| Solubility | Varies | Soluble in acetone, THF, DMF, acetonitrile; sparingly soluble in water and acetic acid. | Sparingly soluble in water; soluble in many organic solvents. |
| Available Bromine | ~33.8% | ~44.9% | ~55.6% |
Table 2: Cost and Availability
| Reagent | Indicative Price (USD/kg) | Availability for Large-Scale Use | Key Cost Drivers |
| This compound | Varies significantly based on supplier and purity | Limited publicly available data for bulk quantities | Cost of benzenesulfonamide, bromine, and manufacturing process complexity. |
| N-Bromosuccinimide (NBS) | ~$20 - $50 | Widely available from numerous suppliers | Cost of succinimide and bromine.[1] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | ~$10 - $30 | Readily available from multiple suppliers | Cost of 5,5-dimethylhydantoin and bromine.[2] |
Note: Prices are estimates and can vary based on market conditions, purity, and volume.
Table 3: Performance and Safety Comparison
| Parameter | This compound | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Reactivity | Generally considered a mild and selective brominating agent. | Versatile reagent for allylic, benzylic, and aromatic brominations.[3] | A powerful brominating agent, often more reactive than NBS.[4] |
| Selectivity | Can offer high regioselectivity in certain reactions. | Good selectivity, but can sometimes lead to side reactions. | Can be highly selective under optimized conditions. |
| By-products | Benzenesulfonamide | Succinimide | 5,5-Dimethylhydantoin |
| Safety Profile | Specific large-scale safety data is limited. Handle with care as with all N-bromo compounds. | Irritant. Exothermic reactions are possible, requiring careful temperature control.[1] | Corrosive and an oxidizer. Requires careful handling and storage.[5] |
| Green Chemistry Aspects | Potential for recyclable by-products. | By-product (succinimide) can be recycled, but the process adds cost. | Higher bromine content can lead to better atom economy.[2] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for evaluating and implementing a new reagent in a large-scale setting. While specific industrial-scale protocols for this compound are not widely published, a general laboratory-scale synthesis and a typical bromination reaction are outlined below for illustrative purposes.
Synthesis of this compound (Illustrative Lab-Scale)
Materials:
-
Benzenesulfonamide
-
Sodium hypobromite solution (prepared in situ from bromine and sodium hydroxide)
-
Hydrochloric acid
-
Water
Procedure:
-
Dissolve benzenesulfonamide in a suitable aqueous base.
-
Cool the solution in an ice bath.
-
Slowly add a pre-chilled solution of sodium hypobromite with vigorous stirring, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for a specified period.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Filter the solid product, wash with cold water, and dry under vacuum.
General Protocol for Aromatic Bromination
Materials:
-
Aromatic substrate
-
This compound (or alternative brominating agent)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Catalyst (if required, e.g., a Lewis acid)
Procedure:
-
Dissolve the aromatic substrate in the chosen solvent in a suitable reactor.
-
Add the brominating agent portion-wise to control the reaction temperature, especially for exothermic reactions.
-
If necessary, add a catalyst.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Work up the reaction mixture to isolate the brominated product. This may involve extraction, washing, and crystallization.
Logical Workflow for Reagent Selection
The decision-making process for selecting a brominating agent for large-scale synthesis can be visualized as a logical workflow.
References
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 5. 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Brominating Agents: Environmental Impact and Green Chemistry Metrics
For Researchers, Scientists, and Drug Development Professionals
Environmental and Safety Hazard Comparison
A crucial aspect of green chemistry is the use of substances that pose minimal hazards to human health and the environment. The following table summarizes the key hazard information for N-bromobenzenesulfonamide (based on data for analogous compounds), N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), and dibromoisocyanuric acid.
| Reagent | Key Hazards | Aquatic Toxicity |
| This compound (and analogues) | Harmful if swallowed, Causes skin irritation.[1][2] | WGK 3 (severe hazard to water) for 4-Bromobenzenesulfonamide, indicating potential for significant aquatic toxicity. No specific data for this compound is available. |
| N-Bromosuccinimide (NBS) | May intensify fire (oxidizer), May be corrosive to metals, Causes skin and serious eye irritation, May cause an allergic skin reaction, Suspected of causing genetic defects, Very toxic to aquatic life.[3] | Very toxic to aquatic life.[3] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Oxidizer, Corrosive, Acute Toxic, Irritant, Environmental Hazard.[4] | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. |
| Dibromoisocyanuric Acid | May intensify fire (oxidizer), Harmful if swallowed, Causes severe skin burns and eye damage. | Highly toxic to aquatic life. |
Disclaimer: The data for this compound is inferred from structurally related compounds (4-bromobenzenesulfonamide and 3-bromo-N-methylbenzenesulfonamide) due to the lack of specific data for the target molecule.
Green Chemistry Metrics: A Comparative Analysis of Aromatic Bromination
To provide a quantitative comparison of the efficiency of these reagents from a green chemistry perspective, we will analyze a representative aromatic bromination reaction: the monobromination of anisole. We will calculate two key metrics: Atom Economy and Process Mass Intensity (PMI).
-
Atom Economy: A measure of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more efficient reaction with less waste.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. A lower PMI signifies a greener process.
Due to the absence of a specific experimental protocol for the bromination of anisole with this compound, a hypothetical procedure has been devised based on the general reactivity of N-bromo reagents. This allows for a comparative analysis, with the understanding that the values for this compound are estimations.
Experimental Protocols
General Reaction Scheme:
Anisole + Brominating Agent → Bromoanisole + Byproducts
1. This compound (Hypothetical Protocol):
-
Anisole (1.08 g, 10 mmol) and this compound (2.36 g, 10 mmol) are dissolved in 20 mL of acetonitrile. The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-bromoanisole (assumed 90% yield, 1.68 g).
2. N-Bromosuccinimide (NBS):
-
To a solution of anisole (1.08 g, 10 mmol) in 20 mL of acetonitrile at 0 °C, N-bromosuccinimide (1.78 g, 10 mmol) is added in one portion. The resulting mixture is allowed to come to room temperature and stirred overnight. The reaction is quenched with water (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford 4-bromoanisole (92% yield, 1.72 g).
3. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH):
-
To a solution of anisole (1.08 g, 10 mmol) in 20 mL of chloroform, solid 1,3-dibromo-5,5-dimethylhydantoin (1.43 g, 5 mmol, as it contains two bromine atoms) is added. The mixture is stirred at room temperature for 2 hours. After the reaction is complete, the solid byproduct (5,5-dimethylhydantoin) is filtered off. The filtrate is washed with 10% aqueous sodium thiosulfate solution (20 mL) and water (20 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 4-bromoanisole (95% yield, 1.78 g).
4. Dibromoisocyanuric Acid:
-
To a solution of anisole (1.08 g, 10 mmol) in 20 mL of dichloromethane, dibromoisocyanuric acid (1.43 g, 5 mmol) is added. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then filtered to remove the solid byproduct (cyanuric acid). The filtrate is washed with saturated sodium bicarbonate solution (20 mL) and water (20 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 4-bromoanisole (93% yield, 1.74 g).
Data Presentation
| Reagent | Molecular Weight ( g/mol ) | Stoichiometry (Anisole:Reagent) | Atom Economy (%) | Process Mass Intensity (PMI) |
| This compound | 236.09 | 1:1 | 79.2 | ~25.4 (estimated) |
| N-Bromosuccinimide (NBS) | 177.98 | 1:1 | 51.1 | 50.8 |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 285.92 | 1:0.5 | 65.4 | 24.5 |
| Dibromoisocyanuric Acid | 286.87 | 1:0.5 | 65.2 | 25.1 |
Note: The PMI calculations include the mass of reactants, solvents, and workup chemicals. The lower the PMI, the greener the process.
Visualization of Reagent Comparison
The following diagram illustrates the relationship between the brominating agents and their key environmental and efficiency characteristics.
Caption: Comparison of brominating agents based on green chemistry metrics and hazards.
Conclusion
This comparative guide highlights the trade-offs between different brominating agents in terms of their environmental impact and reaction efficiency.
-
This compound , based on a hypothetical reaction, shows promise with a high atom economy and a potentially low PMI. However, the lack of concrete environmental data necessitates caution. Its hazard profile, inferred from similar compounds, suggests it is harmful and poses a potential risk to aquatic environments.
-
N-Bromosuccinimide (NBS) is a widely used reagent but exhibits a poor atom economy and a high PMI in the analyzed reaction, indicating significant waste generation. Its established aquatic toxicity and other hazards are also a concern.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and Dibromoisocyanuric Acid offer a good balance of moderate atom economy and low PMI. Their ability to deliver two bromine atoms per molecule contributes to their efficiency. However, they are also classified as hazardous, with significant aquatic toxicity.
For researchers and professionals in drug development, the choice of a brominating agent should be a holistic one, considering not only the reaction yield but also the entire lifecycle of the chemicals involved. While DBDMH and dibromoisocyanuric acid appear to be more efficient from a mass-intensity perspective in this specific comparison, the ideal choice will depend on the specific reaction, scale, and the available safety and waste management infrastructure. Further research into the environmental profile of this compound is warranted to fully assess its potential as a greener alternative.
References
literature review of N-bromobenzenesulfonamide applications and limitations
A comprehensive review of the applications, limitations, and alternatives of N-bromobenzenesulfonamide, providing researchers, scientists, and drug development professionals with a comparative guide to its synthetic utility.
This compound has emerged as a valuable reagent in organic synthesis, offering a versatile platform for a range of chemical transformations. This guide provides a detailed literature review of its applications, explores its limitations, and presents a comparative analysis with alternative reagents, supported by experimental data and protocols.
Key Applications in Organic Synthesis
This compound is primarily utilized as a source of electrophilic bromine and as an oxidizing agent. Its reactivity is centered around the polarized N-Br bond, making it an effective reagent in several key transformations.
Oxidation of Alcohols and Sulfides
One of the prominent applications of this compound is the oxidation of alcohols to carbonyl compounds and sulfides to sulfoxides. The reagent, often referred to as bromamine-B in its sodium salt form, has been the subject of kinetic studies to elucidate its mechanism in these transformations.
Table 1: Comparison of Oxidizing Agents for Alcohols
| Oxidizing Agent | Substrate | Product | Yield (%) | Reaction Time (h) | Conditions |
| This compound | Secondary Alcohols | Ketones | - | - | Acidic Medium |
| N-Bromosuccinimide (NBS) | Secondary Alcohols | Ketones | High | Variable | Aqueous DME |
| Pyridinium chlorochromate (PCC) | Primary Alcohols | Aldehydes | Good-Excellent | 1-5 | Dichloromethane |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohols | Carboxylic Acids | High | Variable | Acetone |
Note: Specific yield and reaction time data for this compound in alcohol oxidation are not extensively reported in readily available literature, highlighting a gap for further research.
Kinetic studies on the oxidation of secondary alcohols by sodium this compound in an acidic medium indicate a first-order dependence on both the oxidant and the alcohol. The reaction is proposed to proceed through the formation of a hypobromite intermediate in the rate-limiting step.
Similarly, this compound and its analogs can effectively oxidize sulfides to sulfoxides. This transformation is crucial in medicinal chemistry and materials science. While specific yield data for this compound is limited in comparative studies, N-bromosuccinimide (NBS) is a well-established reagent for this purpose, often yielding sulfoxides in high yields. The selectivity of these reagents is a key consideration, as over-oxidation to sulfones can be a competing pathway.
Halogenation Reactions
While not as extensively documented as its role in oxidation, this compound can serve as a source of electrophilic bromine for the halogenation of activated aromatic compounds and alkenes. Its reactivity in this context is comparable to that of other N-bromo reagents.
Table 2: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Substrate | Product | Yield (%) | Conditions |
| This compound | Activated Arenes | Bromoarenes | - | - |
| N-Bromosuccinimide (NBS) | Activated Arenes | Bromoarenes | Good-Excellent | Acetonitrile |
| Bromine (Br₂) | Arenes | Bromoarenes | Variable | Lewis Acid Catalyst |
Note: Quantitative data for bromination reactions using this compound is not as prevalent in the literature as for NBS.
Amination and Related Reactions
A potential, though less explored, application of this compound lies in amination reactions, such as the Hofmann rearrangement. This reaction converts primary amides to primary amines with one less carbon atom. While the classical Hofmann rearrangement utilizes bromine and a strong base, N-bromo reagents like NBS have been successfully employed as alternatives. This suggests that this compound could potentially be used in a similar capacity, offering a solid, more easily handled alternative to liquid bromine.
Limitations and Side Reactions
Despite its utility, this compound is not without its limitations. Understanding these drawbacks is crucial for its effective application in synthesis.
-
Stability: The stability of N-bromo reagents can be a concern. N-bromosuccinimide, for instance, is known to be sensitive to moisture and light and can decompose over time. While specific stability data for this compound is not widely reported, it is reasonable to assume similar precautions should be taken. The compatibility of N-bromo reagents with various solvents is also a critical factor, as some solvents can react with the reagent.
-
Side Reactions: In bromination reactions, particularly of allylic and benzylic substrates, the formation of dibrominated and other side products can occur, especially with prolonged reaction times or in the presence of excess reagent. The selectivity of the reagent is therefore a key consideration in planning a synthesis.
-
Limited Data: A significant limitation in the broader application of this compound is the relative scarcity of comprehensive studies detailing its use across a wide range of substrates and reaction types, including detailed experimental protocols and yield comparisons.
Alternatives to this compound
The primary alternative and benchmark for this compound is N-bromosuccinimide (NBS) . NBS is a widely used, commercially available, and well-characterized reagent for a vast array of oxidation and bromination reactions. Its applications are extensively documented in the scientific literature, providing a wealth of experimental procedures and data.
Other alternatives for specific transformations include:
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Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, Dess-Martin periodinane, and Swern oxidation are common methods for alcohol oxidation, each with its own advantages in terms of selectivity, reaction conditions, and functional group tolerance. For sulfide oxidation, hydrogen peroxide and various peracids are also effective.
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Bromination: Molecular bromine (Br₂) remains a fundamental brominating agent, though its hazardous nature often makes solid N-bromo reagents preferable. Other N-bromo reagents include N-bromophthalimide and N,N-dibromobenzenesulfonamide.
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of synthetic methods. While specific procedures for this compound are not as widespread, the following provides a general framework based on the use of analogous N-bromo reagents.
General Procedure for the Oxidation of a Secondary Alcohol with an N-Bromo Reagent
To a solution of the secondary alcohol in a suitable solvent (e.g., aqueous dimethoxyethane), the N-bromo reagent is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to afford the crude ketone, which can be purified by chromatography or recrystallization.
General Procedure for the Bromination of an Activated Aromatic Compound with an N-Bromo Reagent
The aromatic substrate is dissolved in an appropriate solvent, such as acetonitrile or dichloromethane. The N-bromo reagent is added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. After the starting material is consumed, the reaction mixture is worked up by washing with an aqueous solution to remove the sulfonamide or succinimide byproduct. The organic layer is then dried and concentrated, and the product is purified by standard methods.
Visualizing Chemical Processes
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: A representative experimental workflow for the oxidation of a secondary alcohol.
Caption: Key applications and limitations of this compound.
Caption: Comparison of this compound with key alternatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
